molecular formula C4H3BrN2O B2372639 4-bromo-1H-pyrazole-5-carbaldehyde CAS No. 1007346-33-9; 287917-97-9

4-bromo-1H-pyrazole-5-carbaldehyde

カタログ番号: B2372639
CAS番号: 1007346-33-9; 287917-97-9
分子量: 174.985
InChIキー: UWGFONONBAIDAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C4H3BrN2O and its molecular weight is 174.985. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-bromo-1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGFONONBAIDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007346-33-9, 287917-97-9
Record name 4-Bromo-1H-pyrazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-bromo-1H-pyrazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

4-bromo-5-formylpyrazole properties and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional "Privileged Scaffold" for Medicinal Chemistry

Executive Summary

4-Bromo-5-formylpyrazole (also known by its tautomer 4-bromo-1H-pyrazole-3-carbaldehyde) represents a high-value "privileged scaffold" in modern drug discovery. Its utility stems from its orthogonal reactivity : it possesses an electrophilic aldehyde handle for condensation reactions, a nucleophilic nitrogen for solubility-enhancing substitutions, and a C4-bromide perfectly positioned for palladium-catalyzed cross-coupling. This guide details its physicochemical properties, synthetic logic, and application in designing kinase inhibitors and anti-inflammatory agents.

Part 1: Chemical Identity & Tautomeric Ambiguity

Researchers must recognize that unsubstituted pyrazoles exhibit annular tautomerism . In solution, the hydrogen atom on the nitrogen oscillates between N1 and N2. Consequently, the substituent at position 5 is chemically equivalent to position 3 unless the nitrogen is alkylated/protected.

PropertyData
IUPAC Name 4-bromo-1H-pyrazole-5-carbaldehyde (or 3-carbaldehyde)
CAS Number 287917-97-9
Molecular Formula C₄H₃BrN₂O
Molecular Weight 174.98 g/mol
Appearance Off-white to pale yellow solid
Melting Point 178–180 °C
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Acidity (pKa) ~12 (NH proton), making it deprotonatable by weak bases (e.g., K₂CO₃)

Critical Note on Nomenclature: Vendors often list this compound as 4-bromo-1H-pyrazole-3-carbaldehyde . Mechanistically, if you perform an N-alkylation, you will lock the tautomer, potentially yielding a mixture of 1,3- and 1,5-isomers depending on steric and electronic factors.

Part 2: Reactivity Profile & Strategic Applications

The power of this scaffold lies in its ability to serve as a "linchpin" in convergent synthesis. The three distinct reactive sites allow for sequential functionalization without the need for extensive protecting group manipulations.

1. C4-Bromine: The Cross-Coupling Vector

The bromine atom at the 4-position is electronically primed for Suzuki-Miyaura , Stille , and Buchwald-Hartwig couplings. Unlike 3- or 5-halopyrazoles, the 4-position is less electron-deficient, often requiring specialized ligands (e.g., XPhos, SPhos) to facilitate oxidative addition of palladium, especially if the nitrogen is unprotected.

2. C5-Formyl: The Diversity Vector

The aldehyde group is a versatile electrophile. It is widely used for:

  • Reductive Amination: Generating amine-linked libraries.

  • Knoevenagel Condensation: Creating acrylonitrile derivatives.

  • Heterocyclization: Reacting with hydrazines or diamines to form fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines).

3. N1-Nitrogen: The Solubility/ADME Vector

The pyrazole NH is acidic. Alkylation here is usually the first step in a sequence to define the regiochemistry (N1 vs N2) and improve lipophilicity or solubility.

Visualization: Orthogonal Reactivity Map

ReactivityMap cluster_legend Medicinal Chemistry Utility Core 4-Bromo-5-formylpyrazole (Scaffold) Suzuki Suzuki Coupling (C4-Aryl/Heteroaryl) Core->Suzuki Pd(0), Ar-B(OH)2 RedAm Reductive Amination (C5-Amine Linker) Core->RedAm R-NH2, NaBH(OAc)3 Alkylation N-Alkylation (N1-R Group) Core->Alkylation R-X, K2CO3 Condensation Cyclization (Fused Systems) Core->Condensation Hydrazines/Diamines Kinase Kinase Inhibitors (CDK9, EGFR) Suzuki->Kinase

Figure 1: The orthogonal reactivity map of 4-bromo-5-formylpyrazole, highlighting its three distinct vectors for chemical modification.

Part 3: Validated Experimental Protocols
Protocol A: Regioselective N-Alkylation (Self-Validating Step)

Context: Before performing cross-coupling, it is often necessary to lock the tautomer to prevent catalyst poisoning by the acidic NH.

  • Reagents: 4-bromo-5-formylpyrazole (1.0 equiv), Alkyl Halide (1.1 equiv), Cs₂CO₃ (2.0 equiv), DMF (0.2 M).

  • Procedure:

    • Dissolve the pyrazole in anhydrous DMF under N₂.

    • Add Cs₂CO₃ (Cesium is preferred over Potassium for better solubility/reactivity in DMF).

    • Stir for 15 min at RT to ensure deprotonation.

    • Add the alkyl halide dropwise.

    • Stir at 60 °C for 4–12 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane). The N-alkylated product will have a significantly higher Rf than the starting material.

  • Isomer Check: You will likely obtain a mixture of 1,3- and 1,5-isomers. These must be separated by column chromatography. The 1,3-isomer (where the aldehyde is meta to the N-alkyl) is often thermodynamically favored, but steric bulk of the alkyl group influences this ratio.

Protocol B: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)

Context: This protocol uses a specialized catalyst system to overcome the inherent sluggishness of the 4-bromo position.

  • Reagents:

    • N-alkyl-4-bromo-5-formylpyrazole (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂dba₃/XPhos (for difficult substrates)

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Charge a microwave vial with the halide, boronic acid, and base.

    • Add the solvent mixture and degas with Argon for 10 mins (Critical: O₂ poisons the catalyst).

    • Add the Pd catalyst quickly under Argon flow.

    • Seal and heat to 90–100 °C for 12 hours (or 1 hour in microwave at 110 °C).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

  • Self-Validation: The disappearance of the aryl bromide peak in LCMS and the appearance of the biaryl mass (+Ar -Br) confirms success.

Part 4: Medicinal Chemistry Applications[5][6]

This scaffold is ubiquitous in the design of ATP-competitive kinase inhibitors .

  • Logic: The pyrazole ring mimics the purine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase active site.

  • Modification:

    • The C4-aryl group (installed via Suzuki) extends into the hydrophobic pocket of the enzyme.

    • The C5-aldehyde is often converted into a solubilizing tail (e.g., morpholine-methyl) via reductive amination, which projects into the solvent-exposed region.

Case Study: In the development of CDK9 inhibitors, the 4-bromo-5-formylpyrazole is coupled with a phenyl boronic acid, and the aldehyde is subsequently reductively aminated with piperazine. This sequence creates a "T-shaped" molecule that fits perfectly into the kinase cleft.

References
  • Sigma-Aldrich. (2025). 4-Bromo-1H-pyrazole-3-carboxaldehyde Product Sheet. Retrieved from

  • PubChem. (2025).[2][3] 4-Bromo-1H-pyrazole-3-carboxylic acid and related derivatives. National Library of Medicine. Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society.[4] (Demonstrates coupling on free NH pyrazoles). Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Suzuki Coupling Methodologies. Retrieved from

  • Vergelli, C., et al. (2021).[5] Synthesis and biological evaluation of new pyrazole derivatives as N-formyl peptide receptors agonists. Drug Development Research. Retrieved from

Sources

4-bromo-1H-pyrazole-5-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Linchpin Scaffold

In the landscape of fragment-based drug discovery (FBDD), 4-bromo-1H-pyrazole-5-carbaldehyde represents a "linchpin" scaffold.[1][2] Its value lies not merely in its constituent atoms, but in its orthogonal reactivity profile.[2] It offers three distinct vectors for diversification: the electrophilic aldehyde (C5), the nucleophilic/acidic nitrogen (N1), and the cross-coupling-ready bromide (C4).

This guide provides a rigorous technical analysis of this compound, moving beyond basic catalog data to explore its structural dynamics, validated synthetic protocols, and strategic application in kinase inhibitor design.[2]

Physicochemical Profile

The following data establishes the baseline identity of the compound. Note the specific emphasis on isotopic distribution due to the bromine atom.[2]

PropertySpecificationTechnical Notes
IUPAC Name 4-bromo-1H-pyrazole-5-carbaldehydeTautomeric with 4-bromo-1H-pyrazole-3-carbaldehyde.[1]
CAS Number 287917-97-9 Primary identifier.[1][2][3][4] Often cross-listed with 1007346-33-9.[2]
Molecular Formula

Molecular Weight 174.98 g/mol Average weight.[1][2][4][5]
Exact Mass 173.943 (79Br) / 175.941 (81Br)Distinct 1:1 isotopic pattern (M and M+2) in Mass Spec.[2]
Physical State Off-white to pale yellow solidHygroscopic; store under inert atmosphere (Ar/N2).[1][2]
Solubility DMSO, DMF, MethanolPoor solubility in non-polar solvents (Hexane, Toluene).
Acidity (

)
~13-14 (NH)The NH proton is deprotonatable by bases like

or NaH.[1][2]

Structural Dynamics: The Tautomerism Challenge

A critical source of confusion in literature and docking studies is the naming convention (3- vs 5-carbaldehyde).[1][2]

Mechanism: The pyrazole ring undergoes annular tautomerism.[2] The hydrogen atom oscillates between


 and 

.[2]
  • Tautomer A: Hydrogen on

    
    
    
    
    
    Aldehyde is at position 5 .[1][2]
  • Tautomer B: Hydrogen on

    
     (renumbered as 
    
    
    
    )
    
    
    Aldehyde is at position 3 .[2]

In solution (DMSO/MeOH), these exist in rapid equilibrium. However, functionalization of the nitrogen (e.g., alkylation) "locks" the structure into one regioisomer, permanently defining the aldehyde as either 3- or 5- substituted.[2]

Visualization: Tautomeric Equilibrium

Tautomerism Figure 1: Annular tautomerism shifts the IUPAC numbering of the aldehyde position. Tautomer5 1H-pyrazole-5-carbaldehyde (H on N adjacent to C-H) Equilibrium Fast Exchange Tautomer5->Equilibrium Tautomer3 1H-pyrazole-3-carbaldehyde (H on N adjacent to C-CHO) Equilibrium->Tautomer3

[2]

Synthetic Methodologies

While catalog procurement is common, in-house synthesis is often required to access fresh material free of carboxylic acid oxidation impurities.[1][2]

Protocol A: Regioselective Bromination (Recommended)

This protocol utilizes the high electron density of the pyrazole C4 position to perform an Electrophilic Aromatic Substitution (


) on the commercially available 1H-pyrazole-3-carbaldehyde.[1][2]

Reaction Logic:

  • Substrate: 1H-pyrazole-3-carbaldehyde.[2]

  • Reagent: N-Bromosuccinimide (NBS).[2]

  • Solvent: DMF (promotes solubility and polar transition state).[2]

  • Selectivity: The C4 position is the most nucleophilic site; the aldehyde at C3/C5 is electron-withdrawing but does not deactivate C4 sufficiently to prevent bromination.[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 mmol of 1H-pyrazole-3-carbaldehyde in 20 mL of anhydrous DMF.

  • Addition: Cool to 0°C. Add 10.5 mmol (1.05 eq) of NBS portion-wise over 15 minutes. Reason: Exothermic control and prevention of poly-bromination.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[2]

  • Quench: Pour reaction mixture into 100 mL of ice-water. The product typically precipitates.[2]

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) to remove succinimide and DMF.[2]
    
  • Purification: Recrystallize from Ethanol/Water or dry under vacuum.[1][2]

    • Yield Target: 85-95%.[2]

Protocol B: Oxidation of Alcohol (Alternative)

If starting from (4-bromo-1H-pyrazol-3-yl)methanol:

  • Reagent: Activated

    
     (10 eq) in DCM or THF.
    
  • Conditions: Reflux for 12 hours.

  • Advantage: Avoids over-bromination risks but requires handling fine metal oxide powders.[2]

Reactivity & Applications in Drug Design

This molecule is a "Tri-Vector" scaffold.[1][2] Each vector allows for specific chemical space expansion.[2]

Vector 1: The Aldehyde (C5-CHO)[2]
  • Reactivity: Condensation, Reductive Amination, Olefination.[2]

  • Application: Formation of Schiff bases or reduction to amines to link with solvent-exposed regions of a protein target.[2]

  • Risk: Prone to air oxidation to carboxylic acid (

    
    ).[2] Check purity before use.
    
Vector 2: The Bromide (C4-Br)[2]
  • Reactivity: Suzuki-Miyaura, Stille, Sonogashira couplings.[2]

  • Application: Installation of aryl/heteroaryl groups to engage hydrophobic pockets (e.g., the Gatekeeper residue in kinases).

  • Note: The free NH can poison Pd-catalysts.[2] Protection (e.g., THP, SEM, or Boc) is often required before the coupling step.

Vector 3: The Nitrogen (N1-H)[2]
  • Reactivity:

    
     Alkylation, Chan-Lam coupling.[2]
    
  • Application: Optimizing solubility or controlling the tautomeric state to lock the aldehyde into the 3- or 5- position.[2]

Visualization: Reactivity Map

Reactivity Figure 2: Tri-Vector reactivity profile for medicinal chemistry optimization. Core 4-bromo-1H-pyrazole- 5-carbaldehyde Aldehyde Aldehyde (C5) Reductive Amination Core->Aldehyde NaBH(OAc)3, R-NH2 Bromide Bromide (C4) Pd-Catalyzed Coupling Core->Bromide Pd(PPh3)4, Ar-B(OH)2 Nitrogen Nitrogen (N1) Alkylation / Protection Core->Nitrogen NaH, R-X Library Schiff Base / Amine (Solvent Interaction) Aldehyde->Library Scaffold Biaryl Core (Hydrophobic Pocket) Bromide->Scaffold Regio N-Substituted Isomer (Shape Definition) Nitrogen->Regio

References

  • PubChem. (2025).[1][2][6] 4-bromo-1H-pyrazole-5-carbaldehyde (Compound).[1][2][3][4][6] National Library of Medicine.[2] [Link][2]

  • Elguero, J., et al. (2007). Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Tetrahedron. [Link] (Contextual grounding for tautomerism analysis).

Sources

difference between 4-bromo-1H-pyrazole-3-carbaldehyde and 5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Structural and Functional Divergence of 4-Bromo-1H-Pyrazole-3-Carbaldehyde vs. 5-Carbaldehyde Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads.

Executive Summary

In the high-stakes arena of heterocyclic drug design, the distinction between 4-bromo-1H-pyrazole-3-carbaldehyde and 4-bromo-1H-pyrazole-5-carbaldehyde is a classic "Schrödinger's Molecule" scenario.

To the novice, these appear to be two distinct isomers. To the expert medicinal chemist, they represent a single, rapidly interconverting tautomeric system—until the nitrogen is functionalized . This guide deconstructs the tautomeric equilibrium of the parent 1H-species and provides a rigorous, data-driven protocol for distinguishing, synthesizing, and locking these isomers into their biologically distinct N-substituted forms.

Part 1: Structural Dynamics & The Tautomeric Equilibrium

In its unsubstituted form (1H-pyrazole), the molecule exists in a state of annular tautomerism .[1] The proton on the nitrogen oscillates between N1 and N2. Consequently, the substituent at position 3 is transiently equivalent to position 5.

  • The Nomenclature Rule: In CAS and IUPAC databases, this compound is often indexed as 4-bromo-1H-pyrazole-3-carbaldehyde (CAS: 287917-97-9) because the 3-substituted tautomer is thermodynamically preferred in the solid state due to dipole minimization and intermolecular hydrogen bonding.

  • The Reality in Solution: In polar aprotic solvents (DMSO, DMF), the equilibrium constant (

    
    ) approaches unity, meaning both forms coexist.
    
Visualization: The Tautomeric Shift

Tautomerism Figure 1: Annular Tautomerism of 4-Bromo-1H-Pyrazole-3(5)-Carbaldehyde Tautomer3 3-Carbaldehyde Form (Thermodynamically Preferred in Solid State) Transition Proton Transfer (Fast Exchange) Tautomer3->Transition Tautomer5 5-Carbaldehyde Form (Transient in Solution) Transition->Tautomer5

Part 2: The Divergence Point (N-Alkylation)

The "difference" becomes chemically tangible only when the ring nitrogen is alkylated (e.g., during lead optimization). This reaction breaks the symmetry, locking the molecule into two non-interconvertible regioisomers: 1,3-disubstituted and 1,5-disubstituted pyrazoles.

Why This Matters:

  • 1,3-Isomer (N-Alkyl-3-CHO): The aldehyde is meta-like relative to the N-alkyl group. It generally exhibits higher metabolic stability.

  • 1,5-Isomer (N-Alkyl-5-CHO): The aldehyde is ortho-like to the N-alkyl group. This creates steric clash, altering the torsion angle of the aldehyde and changing the electronic vector of the pharmacophore.

Regioselectivity Mechanism

The alkylation ratio is governed by the interplay of sterics (favoring attack by the less hindered Nitrogen) and electronics (lone pair availability).

  • Mechanism:

    
     (Electrophilic Aromatic Substitution) logic does not apply here; this is nucleophilic substitution (
    
    
    
    ).
  • The 4-Bromo Effect: The bromine at C4 is electron-withdrawing. It increases the acidity of the NH proton (

    
    ), making the anion easy to generate, but it also reduces the nucleophilicity of the nitrogen lone pairs.
    

Experimental Outcome: Standard alkylation (


, DMF, R-X) typically yields a 3:1 to 5:1 mixture  favoring the 1,3-isomer  (where the aldehyde is far from the incoming alkyl group) due to steric hindrance at the 1,5-position.
Part 3: Analytical Differentiation (The Self-Validating Protocol)

Distinguishing the locked isomers requires a robust analytical workflow. 1H-NMR NOE (Nuclear Overhauser Effect) is the gold standard.

The "Trustworthiness" Protocol: NOE Identification
  • Hypothesis: If the aldehyde is at position 5 (1,5-isomer), it is spatially proximate to the new N-alkyl group.

  • Experiment: Irradiate the N-CH₂ protons.

  • Observation:

    • 1,5-Isomer: Strong NOE enhancement of the aldehyde proton (-CHO).

    • 1,3-Isomer: No NOE enhancement of the -CHO (distance > 5Å). Instead, you may see NOE with the C5-H (if C5 was unsubstituted, but here C5 is N/A). Correction: In the 1,3-isomer, the N-alkyl is near the C5-H. Wait, the structure is 4-bromo. So position 5 is a C-H.

    • Refined Diagnostic:

      • 1,3-Isomer: NOE between N-Alkyl and C5-H .

      • 1,5-Isomer: NOE between N-Alkyl and Aldehyde-H (at C5 position).

Comparative Data Table
Feature1-Alkyl-4-bromo-3-carbaldehyde (1,3-Isomer)1-Alkyl-4-bromo-5-carbaldehyde (1,5-Isomer)
Steric Environment Unhindered (CHO is distal to N-R)Hindered (CHO is proximal to N-R)
Major Product? Typically YES (Thermodynamic & Steric favor)Typically NO (Kinetic/Steric disfavor)
1H NMR (CHO)

9.8 - 9.9 ppm

9.9 - 10.1 ppm (Deshielded by N-R anisotropy)
NOE Signal N-CH₂

C5-H
N-CH₂

CHO
Crystallinity Generally higher MP, crystallineOften amorphous or oil (lower symmetry)
Part 4: Detailed Experimental Workflows
Workflow A: Synthesis of the Parent Scaffold (Vilsmeier-Haack)

Context:[2] If you cannot buy the 4-bromo-3-carbaldehyde, you must synthesize it. Direct bromination of the aldehyde is messy. It is better to brominate the pyrazole ring first, then form the aldehyde, or brominate the formed aldehyde.

Step-by-Step Protocol:

  • Start: 4-Bromoacetophenone phenylhydrazone (or similar precursor).

  • Reagent:

    
     / DMF (Vilsmeier Reagent).[2]
    
  • Condition: Heat to 80-90°C for 4-6 hours.

  • Quench: Pour into ice-cold

    
     solution.
    
  • Result: This yields 1-phenyl-4-bromo-pyrazole-3-carbaldehyde .

    • Note: To get the 1H (N-unsubstituted) parent, one typically starts with semicarbazone derivatives or uses oxidative cleavage of a 3-vinyl/3-methyl pyrazole.

    • Preferred Route for 1H-4-Br-3-CHO: Oxidation of 4-bromo-3-methyl-1H-pyrazole using

      
       in dioxane.
      
Workflow B: Regioselective Separation (The "Locking" Step)

This protocol describes how to separate the isomers after alkylation.

AlkylationWorkflow Figure 2: Separation Logic for N-Alkylated Isomers Start 4-Bromo-1H-Pyrazole-3-CHO (Parent Tautomer) Reaction Reaction: 1. K2CO3 (2.0 eq), DMF 2. R-X (1.1 eq), 60°C, 3h Start->Reaction Mixture Crude Mixture (Ratio ~4:1) Reaction->Mixture Column Flash Chromatography (Hexane:EtOAc Gradient) Mixture->Column Isomer3 Fraction A (Major): 1-Alkyl-3-CHO (Less Polar) Column->Isomer3 Elutes First Isomer5 Fraction B (Minor): 1-Alkyl-5-CHO (More Polar) Column->Isomer5 Elutes Second

Critical Separation Tip: The 1,3-isomer is usually less polar (higher


) because the dipole moments of the lone pair and the carbonyl group partially cancel or are better distributed. The 1,5-isomer often elutes later due to a larger net dipole and exposed polar surface area.
Part 5: Pharmacological Implications[3][4][5][6][7]

Why does the 3- vs. 5- distinction matter in drug discovery?

  • Celecoxib Analogs: Many COX-2 inhibitors utilize a 1,5-diarylpyrazole scaffold. If you are building a core where the aldehyde is a handle for reductive amination, placing it at position 5 (proximal to the N-phenyl) mimics the spatial arrangement of the sulfonamide/phenyl pharmacophores in blockbuster drugs.

  • Kinase Inhibition: In ATP-competitive inhibitors, the pyrazole NH (or N-substituent) often occupies the hinge region. The vector of the aldehyde-derived substituent (e.g., a benzylic amine) determines whether the tail extends into the solvent front (Position 3) or the hydrophobic back-pocket (Position 5).

  • Metabolic Liability: Aldehydes at position 5 are more sterically shielded from oxidase enzymes (like Aldehyde Oxidase) compared to the exposed position 3, potentially altering half-life (

    
    ).
    
References
  • Elguero, J., et al. (2000). Tautomerism in Heterocycles: Five-Membered Rings. Advances in Heterocyclic Chemistry. (Definitive text on azole tautomerism).
  • Kumar, V., et al. (2013). "Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles." Tetrahedron Letters.

  • Popova, E. A., et al. (2019). "Regioselectivity of N-alkylation of 3-substituted pyrazoles." Russian Chemical Bulletin.

  • Vilsmeier-Haack Synthesis of Pyrazole Carbaldehydes. Organic Syntheses. (Standard protocols for formylation).

  • SciFinder/Reaxys Database Entries for CAS 287917-97-9 (4-bromo-1H-pyrazole-3-carbaldehyde). (Verifying physical properties and tautomer indexing).

Sources

4-bromo-1H-pyrazole-5-carbaldehyde MSDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Handling, Safety, and Synthetic Utility[1]

Document Control:

  • Subject: 4-Bromo-1H-pyrazole-5-carbaldehyde (and associated tautomers)

  • CAS Registry: 287917-97-9 (Primary), 1007346-33-9 (Alternate)[1]

  • Version: 2.1 (Senior Application Scientist Review)

Part 1: Executive Summary & Chemical Identity[1]

The Scaffold Paradox: For drug development professionals, 4-bromo-1H-pyrazole-5-carbaldehyde represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its dual functionality (an electrophilic aldehyde and a nucleophilic/coupling-ready bromide) makes it a linchpin in fragment-based drug discovery (FBDD).

However, this utility comes with a specific technical challenge: Annular Tautomerism . In unsubstituted pyrazoles, the hydrogen on the nitrogen oscillates between positions 1 and 2. Consequently, 4-bromo-1H-pyrazole-5-carbaldehyde is in rapid equilibrium with 4-bromo-1H-pyrazole-3-carbaldehyde . Researchers must recognize that without N-alkylation or protection, these two species are chemically identical in solution.

Chemical Specifications Table
PropertyDataContext for Researchers
Formula C₄H₃BrN₂OLow molecular weight, ideal for FBDD.
MW 174.98 g/mol High ligand efficiency potential.
Appearance Off-white to pale yellow solidDarkening indicates oxidation or polymerization.
Melting Point 131–136 °CSharp MP indicates high purity; broad range suggests acid impurity.
Solubility DMSO, Methanol, DMFPoor water solubility; requires organic co-solvent for bio-assays.
pKa ~13 (NH), ~3 (COOH impurity)The NH is weakly acidic; the impurity is strongly acidic.
Part 2: Comprehensive Hazard Assessment (GHS)

While standard MSDS documents list H-codes, a researcher must understand the reactivity driving these hazards. This compound is an alpha-halo-heteroaromatic aldehyde , combining the lachrymatory potential of benzyl halides with the sensitizing nature of aldehydes.

Core Hazards & Mechanistic Insights
  • Skin & Eye Irritation (H315, H319):

    • Mechanism:[2] The aldehyde moiety can form Schiff bases with amine residues in proteins (lysine), leading to contact dermatitis. The pyrazole ring, being electron-deficient due to the bromine, increases the acidity of the NH, contributing to irritation.

    • Risk: High. Dust is particularly aggressive to mucous membranes.

  • Respiratory Irritation (H335):

    • Mechanism:[2][3] Inhalation of dust triggers immediate upper respiratory tract inflammation.

    • Operational Control: All solid handling must occur within a certified fume hood (Face velocity > 0.5 m/s).

  • STOT-SE (Specific Target Organ Toxicity):

    • Context: Single exposure can cause significant respiratory distress.

Part 3: Storage, Stability & The "Self-Validating" Protocol

The Silent Killer of Yields: Autoxidation. Aldehydes are notoriously prone to autoxidation to carboxylic acids, a process accelerated by light and transition metals. If your 4-bromo-1H-pyrazole-5-carbaldehyde oxidizes to 4-bromo-1H-pyrazole-5-carboxylic acid , subsequent Suzuki couplings will fail due to catalyst poisoning by the free acid, and reductive aminations will stall.

The Self-Validating Storage Workflow

Do not trust the label purity after 3 months of storage. Use this logic-gated process to ensure integrity.

StorageProtocol Receipt Receipt of Material QC_Check Initial QC: 1H-NMR (DMSO-d6) Receipt->QC_Check Decision Aldehyde Peak (9.5-10 ppm) present? Acid Peak (11-13 ppm) < 5%? QC_Check->Decision Pass Pass: Argon Purge & Seal Decision->Pass Yes Fail Fail: Recrystallize or Discard Decision->Fail No Storage Store at 2-8°C (Dark, Inert Atm) Pass->Storage Usage Equilibrate to RT before opening Storage->Usage Usage->QC_Check If > 3 months

Figure 1: Logic-gated storage and quality control workflow to prevent using oxidized starting material.

Protocol for QC (Self-Validation):

  • Dissolve ~5 mg in DMSO-d6.

  • Acquire 1H NMR.[4][5]

  • Target: Sharp singlet at ~9.8 ppm (CHO).

  • Impurity: Broad singlet >12 ppm (COOH).

  • Action: If COOH integral > 5%, purify via column chromatography (SiO2, Hexane/EtOAc) before use.

Part 4: Synthetic Utility & Workflow

This compound is a "divergent intermediate." The order of operations is critical. You must decide whether to functionalize the nitrogen (N1), the aldehyde (C5), or the bromide (C4) first.

Chemo-Selectivity Rules:

  • N-Alkylation First: If you need a specific isomer (1,5- vs 1,3-substituted), alkylate the nitrogen first. The steric bulk of the aldehyde usually directs alkylation to the less hindered nitrogen (N1), but mixtures are common.

  • Suzuki Coupling: The C4-Bromine is highly active for Pd-catalyzed cross-coupling. However, the free NH can poison Pd catalysts. Protection of the NH (e.g., with THP or SEM) or prior alkylation is recommended.

  • Reductive Amination: The C5-Aldehyde is robust. Standard NaBH(OAc)3 conditions work well.

Reaction Pathway Diagram

SynthesisMap Start 4-bromo-1H-pyrazole-5-carbaldehyde Step1 N-Alkylation (RX, Base) Start->Step1 Step2 Suzuki Coupling (Ar-B(OH)2, Pd) Start->Step2 Difficult with free NH Step3 Reductive Amination (R-NH2, NaBH(OAc)3) Start->Step3 Prod1 N-Substituted Pyrazole (Regioisomer Mix) Step1->Prod1 Prod1->Step2 Preferred Route Prod2 4-Aryl-pyrazole (Requires N-protection) Prod3 Aminomethyl Pyrazole Step3->Prod3

Figure 2: Divergent synthetic pathways. Note that N-alkylation is often the requisite first step to enable efficient Palladium catalysis.

Part 5: Emergency Response & Disposal

Scenario: Spillage of Solid Material

  • Evacuate: Clear the immediate area of personnel not wearing PPE.

  • PPE: Don Nitrile gloves (double layer recommended), safety goggles, and a P95 respirator if outside a hood.

  • Neutralization: Unlike acids/bases, this is an organic irritant. Do not spray water (creates a slurry).

  • Cleanup: Use a wet wipe or damp paper towel to pick up dust without aerosolizing it. Place in a sealed bag labeled "Hazardous Organic Waste."

  • Surface Decon: Wipe surface with 10% bleach (destroys the aldehyde) followed by ethanol.

Disposal: Must be disposed of via a licensed chemical waste contractor. Incineration is the standard method to ensure thermal destruction of the brominated heterocycle.

References
  • PubChem. (n.d.).[6] 4-bromo-1H-pyrazole-5-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Heterocyclic Aldehyde Building Blocks: Strategic Utility in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of modern drug discovery, heterocyclic aldehydes are not merely chemical reagents; they are linchpins of scaffold design . For the medicinal chemist, these building blocks offer a dual advantage: they provide rigid, pre-defined vectors for fragment elaboration and serve as versatile electrophilic handles for divergent synthesis.

This technical guide moves beyond standard catalog descriptions to analyze the strategic application of heterocyclic aldehydes. We explore their role in Fragment-Based Drug Discovery (FBDD), detail robust synthetic protocols for both electron-rich and electron-deficient systems, and address critical metabolic liabilities—specifically Aldehyde Oxidase (AO)—that often derail late-stage candidates.

Part 1: The Strategic Landscape

Beyond the Carbonyl: Pharmacophoric Value

Heterocyclic aldehydes are prized because the heterocyclic core often functions as a bioisostere for amide bonds or phenyl rings, improving solubility and metabolic stability.

  • Vector Rigidity: Unlike aliphatic aldehydes, the carbonyl group on a heterocycle is held in a fixed orientation relative to the ring heteroatoms. This is crucial for FBDD, where preserving the binding pose of a "hit" fragment is paramount while growing into adjacent pockets.

  • Hydrogen Bonding: The ring heteroatoms (N, O, S) provide built-in hydrogen bond acceptors/donors, reducing the need for external polar groups that might penalize membrane permeability.

The "Hidden" Liability: Aldehyde Oxidase (AO)

Critical Insight for Senior Scientists: A common failure mode for N-heterocyclic drugs is rapid clearance by Aldehyde Oxidase (AO), a cytosolic enzyme distinct from CYP450.

  • Mechanism: AO attacks the electron-deficient carbon adjacent to the ring nitrogen (e.g., C2 of pyridine or quinoline), oxidizing it to a lactam (–OH).

  • The Trap: AO activity varies wildly between species (high in humans/monkeys, low in dogs/rats). A compound stable in a rat PK study may fail in Phase I trials.

  • Mitigation Strategy:

    • Block the Site: Place a small group (–CH3, –F) at the vulnerable position (e.g., C2).

    • Electronic Deactivation: Reduce the electrophilicity of the ring system.

Part 2: Synthetic Methodologies

The synthesis of heterocyclic aldehydes generally bifurcates based on the electronic nature of the ring.

Method A: Vilsmeier-Haack Formylation

Best For: Electron-rich heterocycles (Indoles, Pyrroles, Thiophenes, Furans). Mechanism: Electrophilic Aromatic Substitution (EAS).

The Vilsmeier-Haack reaction is the industry standard for formylating electron-rich rings. It avoids the use of pyrophoric metals and proceeds under mild conditions.

VilsmeierHaack DMF DMF VilsmeierReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VilsmeierReagent + POCl3 POCl3 POCl3 POCl3->VilsmeierReagent Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate + Substrate (Electrophilic Attack) Substrate Electron-Rich Heterocycle (e.g., Indole) Substrate->Intermediate Product Heterocyclic Aldehyde Intermediate->Product Hydrolysis (H2O/NaOAc)

Figure 1: The Vilsmeier-Haack mechanism involves the in situ generation of a chloroiminium electrophile.

Method B: Lithium-Halogen Exchange (Lithiation)

Best For: Electron-deficient heterocycles (Pyridines, Quinolines, Pyrimidines) or positions inaccessible by EAS. Mechanism: Metal-Halogen Exchange followed by electrophilic quench.

Direct formylation of pyridine is difficult due to its electron-deficient nature. The preferred route is the lithiation of a brominated precursor.

Protocol: Synthesis of 3-Pyridinecarboxaldehyde

Scope: This protocol is applicable to 2-, 3-, or 4-bromopyridines and related azines.

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

  • Anhydrous DMF (1.5 equiv)

  • Anhydrous THF or Toluene (Solvent)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (0.5 M concentration relative to substrate).

  • Cooling: Cool the solvent to -78 °C (Dry ice/acetone bath). Critical: Pyridyl-lithium species are unstable at higher temperatures and can undergo "dance" rearrangements or dimerization.

  • Lithiation: Add 3-bromopyridine. Then, add n-BuLi dropwise over 20 minutes via syringe pump. The internal temperature must not exceed -70 °C.

  • Exchange: Stir at -78 °C for 30–60 minutes. The solution typically turns yellow/orange.

  • Quench: Add anhydrous DMF dropwise. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Part 3: Reactivity & Application in FBDD

Once synthesized, the aldehyde serves as a "divergent point" (Figure 2). In Fragment-Based Drug Discovery, the aldehyde is often the "exit vector" used to grow a low-affinity fragment into a high-affinity lead.

Divergent Synthesis Profile
Reaction ClassReagentProduct ScaffoldUtility in Drug Design
Reductive Amination R-NH₂ / NaBH(OAc)₃Secondary AminesIntroducing solubility/basic centers.
Knoevenagel Malononitrile / BaseVinyl NitrilesMichael acceptors (covalent inhibitors).
Wittig / HWE Ylides / PhosphonatesAlkenes / LinkersExtending carbon chains (Linkers).
MCR (Groebke) Amine + IsonitrileImidazo[1,2-a]pyridinesRapid scaffold generation (Core synthesis).
FBDD Workflow Visualization

The following diagram illustrates how a simple heterocyclic aldehyde fragment is elaborated into a lead compound using structural data.

FBDD_Workflow Fragment Fragment Hit (Kd ~1mM) (Pyridine-3-aldehyde) Structure X-Ray Co-crystal Structure Identifies Growth Vector Fragment->Structure Soaking Design Design: Grow into S1 Pocket (Reductive Amination) Structure->Design Vector Analysis Synthesis Synthesis: Aldehyde + Amine -> Amine Linker Design->Synthesis Chemistry Lead Lead Compound (IC50 ~50nM) (Optimized Interactions) Synthesis->Lead Testing

Figure 2: FBDD workflow transforming a simple aldehyde fragment into a potent lead.

Part 4: References

  • Heterocyclic Aldehydes in Drug Discovery:

    • Title: Recent Advances: Heterocycles in Drugs and Drug Discovery

    • Source: PMC (PubMed Central)

    • URL:[Link]

  • Aldehyde Oxidase Metabolism:

    • Title: Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches[2][3][4]

    • Source: Journal of Medicinal Chemistry (ACS)

    • URL:[Link]

  • Vilsmeier-Haack Reaction:

    • Title: Vilsmeier-Haack Reaction - Mechanism and Examples[5]

    • Source: Organic Chemistry Portal

    • URL:[Link]

  • Lithiation Protocols:

    • Title: Selective Monolithiation of 2,5-Dibromopyridine with Butyllithium

    • Source: ResearchGate / Journal of Organic Chemistry

    • URL:[Link]

  • Fragment-Based Drug Discovery:

    • Title: Fragment-based drug discovery: opportunities for organic synthesis[6][7]

    • Source: RSC Medicinal Chemistry[7]

    • URL:[Link]

Sources

Methodological & Application

reductive amination of 4-bromo-1H-pyrazole-5-carbaldehyde protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the reductive amination of 4-bromo-1H-pyrazole-5-carbaldehyde (CAS 287917-97-9).[1] This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, Aurora) and other bioactive heterocycles. The presence of the free N–H proton and the electron-rich pyrazole ring presents unique solubility and reactivity challenges compared to standard benzaldehydes. This guide provides a robust, self-validating method using sodium triacetoxyborohydride (STAB) to ensure selective reduction of the imine while preserving the C4-bromine handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Introduction & Retrosynthetic Logic

The 4-bromo-1H-pyrazole-5-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry. The C5-aminomethyl group serves as a solubilizing linker or pharmacophore, while the C4-bromide allows for modular elaboration.

Technical Challenges:

  • Tautomerism: The substrate exists in equilibrium between the 3-formyl and 5-formyl tautomers.[1] While often labeled "5-carbaldehyde," the tautomeric nature means the N–H position is fluid until alkylated.

  • Solubility: The free N–H pyrazole moiety often exhibits poor solubility in non-polar solvents (DCM, Toluene), necessitating the use of THF or DCE/DMF mixtures.

  • Chemoselectivity: The reduction must target the in situ generated imine over the aldehyde and avoid debromination of the C4 position.[1] STAB is the reagent of choice due to its steric bulk and electronic tuning, which minimizes direct aldehyde reduction.

Mechanistic Analysis

The reaction proceeds via a stepwise Direct Reductive Amination pathway.

  • Imine Formation: The amine nucleophile attacks the aldehyde carbonyl.[1] Acid catalysis (AcOH) aids in the elimination of water to form the iminium ion.

  • Selective Reduction: STAB (

    
    ) coordinates with the basic nitrogen of the imine/iminium species, delivering a hydride.[1] STAB is less basic and less nucleophilic than 
    
    
    
    , preventing the reduction of the aldehyde before imine formation is complete.

Graphviz Diagram: Reaction Mechanism & Pathway

ReactionMechanism Aldehyde 4-Bromo-1H-pyrazole- 5-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Alcohol Side Product: Alcohol Aldehyde->Alcohol Direct Reduction (Avoided by STAB) Amine Primary/Secondary Amine (H-NR2) Amine->Hemiaminal Imine Imine / Iminium Species Hemiaminal->Imine - H2O (AcOH promoted) Product 4-Bromo-5-(aminomethyl)- 1H-pyrazole Imine->Product + STAB (Hydride Transfer) AcOH AcOH (Catalyst) STAB STAB (H- Source)

Caption: Mechanistic pathway highlighting the critical imine intermediate and the suppression of direct aldehyde reduction by STAB.

Experimental Protocol

Method A: Standard Protocol (DCE/AcOH)

Best for: Non-polar to moderately polar amines; gram-scale synthesis.[1]

Reagents:

  • Substrate: 4-Bromo-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the aldehyde (1.0 equiv) in DCE (0.2 M concentration).

  • Imine Formation: Add the amine (1.1 equiv) followed by acetic acid (1.0 equiv).[1]

    • Note: If the aldehyde does not dissolve immediately, the addition of the amine often solubilizes it via imine formation. If the mixture remains a slurry, add THF (up to 20% v/v) as a co-solvent.

  • Equilibration: Stir the mixture at Room Temperature (RT) for 30–60 minutes under Nitrogen (

    
    ).
    
    • Checkpoint: Monitor by TLC or LCMS to confirm the disappearance of the aldehyde and formation of the imine (often more polar/different UV).

  • Reduction: Cool the mixture to 0°C (optional, but recommended for volatile amines). Add STAB (1.4 equiv) portion-wise over 5 minutes.

    • Observation: Mild gas evolution (

      
      ) may occur if moisture is present; STAB is generally stable.[1]
      
  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench carefully with saturated aqueous

      
        (gas evolution!). Stir for 15 minutes until bubbling ceases.
      
    • Extract with DCM or EtOAc (3x).

    • Critical Step: If the product is amphoteric (contains basic amine + acidic pyrazole NH), the product may remain in the aqueous phase at high pH.[1] Adjust aqueous layer to pH ~7-8 if recovery is low.

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
    
Method B: Solubility-Optimized Protocol (THF/MeOH)

Best for: Highly polar amines, HCl salts of amines, or insoluble pyrazole substrates.

  • Solvent System: Use THF (Tetrahydrofuran) as the primary solvent.[1]

  • Amine Salts: If using an amine hydrochloride salt, add Triethylamine (TEA) (1.0 equiv) to liberate the free base before adding the aldehyde.[1]

  • Alternative Reductant: If STAB is ineffective in THF, use a 2-step protocol :

    • Step 1: Reflux Aldehyde + Amine in MeOH (anhydrous) for 2 hours to form imine.[1]

    • Step 2: Cool to 0°C, add Sodium Borohydride (

      
      )  (1.5 equiv). Note: 
      
      
      
      is not selective in the presence of aldehyde, so ensuring complete imine formation in Step 1 is critical.

Optimization & Troubleshooting Guide

Table 1: Reaction Parameter Screening

VariableConditionOutcome / Recommendation
Solvent DCE Preferred. Excellent rate for STAB.
THFGood alternative if solubility is poor.[1]
MeOHAvoid with STAB. Reacts with reagent. Use only with

(2-step).
Stoichiometry 1.1 eq AmineStandard. Increase to 1.5 eq for volatile amines.
Catalyst AcOH (1-2 eq) Required. Accelerates imine formation and activates imine for reduction.[1]
Temperature 0°C

RT
Standard. Heating (40°C) may be required for sterically hindered amines.
Side Product DebrominationRare with STAB.[1] If observed, ensure T < 40°C and avoid

conditions.

Graphviz Diagram: Troubleshooting Decision Tree

Troubleshooting Start Reaction Incomplete (>10% Aldehyde remains) CheckImine Is Imine forming? (Check LCMS/TLC) Start->CheckImine Solubility Precipitate observed? Start->Solubility NoImine No: Imine formation failed CheckImine->NoImine No YesImine Yes: Imine present, but not reducing CheckImine->YesImine Yes AddAcid Action: Add Molecular Sieves (4Å) or increase AcOH to 5% NoImine->AddAcid FreshSTAB Action: STAB may be hydrolyzed. Add fresh reagent. YesImine->FreshSTAB SwitchSolvent Action: Switch to THF or add DMF co-solvent Solubility->SwitchSolvent Yes

Caption: Decision tree for troubleshooting incomplete conversion or stalling.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Moisture sensitive.[1] Generates acetic acid upon hydrolysis. Store in a desiccator. While less reactive than

    
    , it releases 
    
    
    
    gas upon quenching; ensure proper ventilation.
  • 1,2-Dichloroethane (DCE): Carcinogen and toxic.[1] Handle in a fume hood.

  • 4-Bromo-1H-pyrazole-5-carbaldehyde: Irritant. The free NH proton makes it potentially skin-permeable. Wear nitrile gloves.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes."[1] INEOS OPEN, 2021.[2] Link

  • Vertex Pharmaceuticals. "Patent WO2012129344: Inhibitors of Influenza Virus Replication."[1] World Intellectual Property Organization, 2012.[3] (Demonstrates STAB protocol on pyrazole aldehydes). Link

  • Master Organic Chemistry. "Reductive Amination: Sodium Triacetoxyborohydride." Master Organic Chemistry, 2017. Link

  • Sigma-Aldrich. "Sodium Triacetoxyborohydride Technical Bulletin." Link

Sources

Sonogashira coupling with 4-bromo-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Sonogashira Coupling of 4-Bromo-1H-pyrazole-5-carbaldehyde

Executive Summary

This technical guide details the protocol for the Sonogashira cross-coupling of 4-bromo-1H-pyrazole-5-carbaldehyde (1) . This substrate is a high-value pharmacophore scaffold, particularly useful for synthesizing fused bicyclic heterocycles such as pyrazolo[4,3-c]pyridines via subsequent annulation.[1][2]

While the Sonogashira reaction is robust, this specific substrate presents two distinct challenges:

  • Tautomeric Interference: The acidic N-H proton (pKa ~14) can poison Palladium(0) species or form unreactive Copper(I) amidates.[1]

  • Regiochemical Sensitivity: The proximity of the C4-bromide and C5-aldehyde functionalities requires precise control to prevent premature cyclization or aldehyde oxidation.[1][2]

This guide provides two validated workflows:

  • Protocol A (High-Fidelity): Uses a Protecting Group (PG) strategy for maximum yield and scale-up reliability.[1][2]

  • Protocol B (Cascade Synthesis): A one-pot multicomponent approach for direct access to fused ring systems.[1][2]

Substrate Analysis & Mechanistic Considerations

The Substrate: 4-bromo-1H-pyrazole-5-carbaldehyde[1][2][3][4]

  • Electrophile: C4-Bromide (Moderate reactivity; requires activated Pd species).[1][2]

  • Sensitive Groups: C5-Aldehyde (prone to Cannizzaro or oxidation); N1-H (Acidic).[1][2]

The "Copper Effect" in Pyrazoles: In standard Sonogashira conditions (Pd/Cu), the terminal alkyne forms a Copper(I) acetylide. However, with an unprotected pyrazole, the Cu(I) can chelate between the pyrazole nitrogen and the aldehyde oxygen, or simply deprotonate the N1-H to form a stable, insoluble copper-pyrazole complex. This halts the transmetalation step of the catalytic cycle.[2]

Strategic Recommendation: For library synthesis (mg scale), Protocol B is acceptable.[1] For process chemistry (>10g scale), Protocol A (N-protection) is strictly required to prevent copper sequestration.[1]

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways based on the protection strategy.

ReactionPathways cluster_RouteA Route A: High Fidelity (Recommended) cluster_RouteB Route B: Cascade Annulation Start 4-bromo-1H-pyrazole- 5-carbaldehyde Protected N-THP/Bn Protected Intermediate Start->Protected Protection (DHP or BnBr) Intermediate_B Transient Alkynyl-Aldehyde Start->Intermediate_B Pd(dppf)Cl2, CuI Excess Amine Coupled_Prot Coupled Product (Protected) Protected->Coupled_Prot Pd(PPh3)2Cl2, CuI Et3N, 60°C Final_A 4-Alkynyl-pyrazole- 5-carbaldehyde Coupled_Prot->Final_A Deprotection (Acid/Hydrol) Final_B Pyrazolo[4,3-c]pyridine (Fused Ring) Intermediate_B->Final_B + R-NH2 Cyclization

Figure 1: Decision tree for synthetic workflow. Route A ensures isolation of the linear alkyne; Route B drives straight to the fused heterocycle.[2]

Protocol A: The "High Fidelity" Route (Protected)[1]

Scope: Best for isolating the pure 4-alkynyl aldehyde for diverse downstream functionalization. Protecting Group: Tetrahydropyranyl (THP) is recommended due to ease of removal (mild acid) compared to Benzyl (hydrogenolysis/strong acid).[1]

Step 1: Protection (N-THP installation)
  • Dissolve 4-bromo-1H-pyrazole-5-carbaldehyde (1.0 equiv) in DCM (0.2 M).

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and p-TsOH (0.05 equiv).

  • Stir at RT for 4 hours. Monitor TLC (Product is less polar).

  • Quench with sat. NaHCO3, extract DCM, dry (Na2SO4), and concentrate.

  • Yield Expectation: >90%.

Step 2: Sonogashira Coupling
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2][1]

  • Co-Catalyst: Copper(I) Iodide (CuI)[1][5]

  • Base: Triethylamine (Et3N)[1]

  • Solvent: DMF (preferred over THF for protected pyrazoles to ensure solubility of Pd-complexes).[1][2]

Procedure:

  • Charge: In a dried Schlenk flask, add the N-THP-protected bromide (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (3 mol%).

  • Inert: Evacuate and backfill with Argon (x3).[1]

  • Solvent: Add anhydrous DMF (0.15 M) and degassed Et3N (3.0 equiv).[1]

  • Alkyne: Add the Terminal Alkyne (1.2 equiv) via syringe.[1]

  • Reaction: Heat to 60°C for 4–6 hours.

    • Note: Do not exceed 80°C to prevent degradation of the aldehyde.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x3) to remove DMF, then brine.[1]

  • Purification: Flash chromatography (Hex/EtOAc).

Step 3: Deprotection (Optional)
  • Dissolve coupled product in MeOH.

  • Add p-TsOH (0.1 equiv) or 1M HCl. Stir at RT for 2 hours.

  • Neutralize and extract.[1][2]

Protocol B: The "Cascade" Route (Pyrazolo[4,3-c]pyridine Synthesis)[1]

Scope: Rapid synthesis of kinase inhibitor scaffolds. This method utilizes the aldehyde and the newly formed alkyne to close a ring with an amine source.[1][2][6]

Mechanism: Sonogashira coupling ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Imine formation 

6-endo-dig cyclization.[2]

Procedure:

  • Charge: 4-bromo-1H-pyrazole-5-carbaldehyde (1.0 equiv), Pd(dppf)Cl2 (5 mol%), CuI (5 mol%).

    • Expert Tip: Pd(dppf)Cl2 is more robust than PPh3 variants for unprotected substrates.[1]

  • Solvent/Base: Add t-Butanol (solvent) and Primary Amine (e.g., t-Butylamine, Aniline) (4.0 equiv).[1]

    • Note: The amine acts as both the base for Sonogashira and the reactant for cyclization.[1][2]

  • Alkyne: Add Terminal Alkyne (1.2 equiv).[1]

  • Conditions: Microwave irradiation at 100°C for 1 hour OR reflux in oil bath for 12 hours.

  • Result: The reaction proceeds through the intermediate to yield the 1,6-substituted pyrazolo[4,3-c]pyridine .

Critical Parameter Optimization Table

ParameterRecommended ConditionWhy?
Catalyst Pd(PPh3)2Cl2 (Route A) Pd(dppf)Cl2 (Route B)[1][2]PPh3 is standard/cheap.[1][2] dppf (bidentate) prevents catalyst decomposition by the free pyrazole nitrogen.[1]
Solvent DMF or DMA High polarity dissolves the polar pyrazole and stabilizes the Pd-intermediate.[1][2]
Base Diisopropylamine (DIPA) or Et3N Secondary amines (DIPA) are less nucleophilic toward the aldehyde than primary amines.[1]
Atmosphere Argon (Strict)Oxygen promotes homocoupling of the alkyne (Glaser coupling), wasting the reagent.[1]
Additives TBAF (if using TMS-alkynes)Allows for in-situ deprotection-coupling of TMS-acetylene.[1][2]

Troubleshooting Guide

Issue 1: Reaction stalls; Starting Material remains.

  • Cause: Catalyst poisoning by the free NH or formation of Copper-Pyrazole complex.[1][2]

  • Solution: Switch to Route A (Protection).[1] Alternatively, increase CuI loading to 10% and use a stronger base like Cs2CO3 in DMF.

Issue 2: Black precipitate forms immediately. [1][2]

  • Cause: "Pd Black" formation (catalyst decomposition).[1]

  • Solution: Ensure strict oxygen-free conditions.[1][2] Add the alkyne slowly to keep the Pd(II) reduced to Pd(0) in the cycle. Switch to Pd(dppf)Cl2.[1]

Issue 3: Low yield of aldehyde product; byproduct observed.

  • Cause: Cannizzaro reaction or nucleophilic attack on the aldehyde by the amine base.[1][2]

  • Solution: Use a hindered base (DIPA or DIPEA) instead of Et3N.[1] Avoid nucleophilic solvents (like MeOH) in the coupling step.[1]

References

  • Synthesis of Pyrazolo[4,3-c]pyridines

    • Title: "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach."
    • Source:Beilstein Journal of Organic Chemistry, 2014, 10, 1765–1773.[1]

    • Link:[Link][1]

    • Relevance: Validates the "Route B" cascade approach using similar 4-halo-5-formyl pyrazoles.
  • General Sonogashira Protocols

    • Title: "Sonogashira Coupling - Organic Chemistry Portal"[1][2]

    • Source: Organic Chemistry Portal.[1][2]

    • Link:[Link][1]

    • Relevance: Provides standard mechanistic background and c
  • Protecting Group Strategies

    • Title: "Protecting Groups: Pyrazoles"[1][2]

    • Source: Greene's Protective Groups in Organic Synthesis (via SynArchive).[1]

    • Link:[Link][1]

    • Relevance: Confirms THP and Benzyl stability profiles for pyrazole nitrogen.

Sources

Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Carbaldehyde Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[1] Derivatives of this versatile core have demonstrated a broad spectrum of pharmacological activities, including roles as protein kinase inhibitors for targeted cancer therapy, anti-inflammatory agents, and central nervous system modulators.[2][3] The development of efficient and diverse synthetic routes to this scaffold is therefore of paramount importance to researchers in academia and the pharmaceutical industry.

This technical guide provides a comprehensive overview of the synthesis of pyrazolo[1,5-a]pyrimidines, with a special focus on emerging methodologies that utilize 5-carbaldehyde precursors. We will first explore the classical and most widely adopted synthetic strategies, followed by a detailed examination of the synthesis from pyrazole-5-carbaldehydes, complete with mechanistic insights and detailed experimental protocols.

I. The Cornerstone of Synthesis: Cyclocondensation of 5-Aminopyrazoles

The most prevalent and versatile method for the construction of the pyrazolo[1,5-a]pyrimidine ring system involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic partner.[2][4] This approach is favored for its robustness and the ability to introduce a wide array of substituents onto the resulting bicyclic scaffold.

Mechanism of Cyclocondensation

The reaction proceeds through a nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound or its equivalent. This is followed by an intramolecular cyclization involving the endocyclic nitrogen atom of the pyrazole ring and the second electrophilic center, culminating in the formation of the fused pyrimidine ring upon dehydration. The regioselectivity of this reaction is a critical aspect, influenced by the substitution patterns on both the aminopyrazole and the biselectrophilic reagent.

Diagram: General Mechanism of Pyrazolo[1,5-a]pyrimidine Synthesis from 5-Aminopyrazoles

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminopyrazole 5-Aminopyrazole intermediate1 Initial Adduct aminopyrazole->intermediate1 Nucleophilic Attack dicarbonyl 1,3-Bielectrophile dicarbonyl->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazolo[1,5-a]pyrimidine intermediate2->product Dehydration G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Pyrazole-4-carbaldehyde intermediate1 Pyrazolylidene Intermediate aldehyde->intermediate1 Knoevenagel Condensation aminopyrazole 5-Aminopyrazole intermediate2 Michael Adduct aminopyrazole->intermediate2 active_methylene Active Methylene Compound active_methylene->intermediate1 intermediate1->intermediate2 Michael Addition intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product Dihydropyrazolo[1,5-a]pyrimidine intermediate3->product Tautomerization

Sources

Troubleshooting & Optimization

purification of 4-bromo-1H-pyrazole-5-carbaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-bromo-1H-pyrazole-5-carbaldehyde by Recrystallization Content Type: Technical Support Center Guide

Executive Summary

This guide details the purification of 4-bromo-1H-pyrazole-5-carbaldehyde (CAS: 287917-97-9) via recrystallization. Due to its high melting point (176–180 °C) and specific solubility profile (insoluble in non-polar solvents, soluble in polar aprotic solvents), standard recrystallization techniques must be adapted. This document provides a validated Ethanol/Water protocol, an alternative DMF/Water method for stubborn impurities, and a comprehensive troubleshooting section.

Part 1: Chemical Profile & Solubility Logic

Before beginning, it is critical to understand the physicochemical behavior of your target molecule to avoid yield loss.

PropertySpecificationTechnical Insight
IUPAC Name 4-bromo-1H-pyrazole-5-carbaldehydeAlso known as 4-bromo-1H-pyrazole-3-carbaldehyde due to rapid tautomerism in solution [1].
CAS Number 287917-97-9
Melting Point 176 – 180 °C A sharp range indicates high purity. Broadening (<175 °C) suggests residual solvent or starting material [2, 3].
Appearance White to off-white solidYellowing often indicates oxidation or residual brominating agents.
Solubility Hot: Ethanol, Methanol, DMF, DMSOCold: Insoluble in Water, Hexanes, DCMThe molecule's polarity allows for a "solvent-antisolvent" precipitation strategy.

Part 2: Validated Recrystallization Protocols

Method A: Ethanol/Water (Recommended)

Best for: General purification, removal of inorganic salts, and removal of trace starting materials.

Reagents:

  • Solvent: Ethanol (Absolute or 95%)

  • Antisolvent: Deionized Water (pre-heated to ~60°C)

Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of boiling ethanol .

    • Scientist's Note: Add solvent in small aliquots (e.g., 5-10 mL per gram). Swirl constantly on a hot plate/steam bath. The goal is a saturated solution at boiling point.

  • Filtration (Optional): If insoluble black specks (carbon) or inorganic salts remain, filter the hot solution rapidly through a pre-warmed glass funnel or Celite pad.

  • Precipitation: While keeping the ethanolic solution near boiling, add hot water dropwise.

    • Stop point: Continue adding water until a faint, persistent turbidity (cloudiness) appears that does not dissolve upon swirling.

  • Clarification: Add a few drops of hot ethanol to just clear the turbidity. The solution should be clear and saturated.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (undisturbed) for 1-2 hours.

    • Why? Rapid cooling traps impurities inside the crystal lattice.

  • Finishing: Cool the flask in an ice bath (0-4 °C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with cold 50% Ethanol/Water mixture.

  • Drying: Dry in a vacuum oven at 40-50 °C for 4-6 hours.

Method B: DMF/Water (High Purity / Stubborn Impurities)

Best for: Removing polymeric side-products or when the compound fails to dissolve in Ethanol.

  • Dissolve crude solid in minimum hot DMF (~80-90 °C). Caution: Do not boil DMF (bp 153°C) to avoid decomposition.

  • Add warm water slowly until precipitation begins.

  • Cool slowly to room temperature, then refrigerate.

  • Filter and wash copiously with water to remove residual DMF.

  • Critical: Dry under high vacuum (>1 mbar) at 60 °C, as DMF adheres strongly to the crystal surface.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What happened?

Cause: The solution was likely too concentrated, or the antisolvent (water) was added too quickly, causing the product to crash out as an amorphous oil before it could organize into a crystal lattice. Fix:

  • Reheat the mixture until the oil redissolves (add a small amount of Ethanol if needed).

  • Allow it to cool much more slowly. Wrap the flask in a towel to insulate it.

  • Seeding: Add a single seed crystal of pure product (if available) when the solution reaches room temperature.

Q2: The melting point is low (e.g., 165-170 °C). Is it pure?

Diagnosis: No. This depression indicates impurities.

  • Scenario A (Wet): If the range is broad, you likely have residual solvent (water/DMF). Dry for another 12 hours under vacuum.

  • Scenario B (Chemical Impurity): If the solid is dry but MP is low, you may have unreacted pyrazole or brominating byproducts. Recrystallize again using Method A.

Q3: Can I use Acetone or DCM?

Answer: Generally, no.

  • DCM/Chloroform: The compound has poor solubility even when hot, requiring excessive solvent volumes [5].

  • Acetone: While it dissolves the compound, it is often too good a solvent, making it difficult to force precipitation without significant yield loss. Ethanol/Water offers the best balance of recovery and purity.

Q4: Why is the color yellow/brown?

Analysis: Pure 4-bromo-1H-pyrazole-5-carbaldehyde should be white or pale off-white. Yellowing typically comes from trace bromine or oxidized Vilsmeier reagents (if synthesized via Vilsmeier-Haack) [5, 6]. Fix: During the hot dissolution step (Step 1), add a small amount of activated charcoal . Boil for 2-3 minutes and filter hot. This will adsorb the colored impurities.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

RecrystallizationWorkflow Start Crude 4-bromo-1H-pyrazole-5-carbaldehyde SolubilityCheck Check Solubility in Hot EtOH Start->SolubilityCheck MethodA Method A: Ethanol/Water (Standard) SolubilityCheck->MethodA Soluble MethodB Method B: DMF/Water (Difficult Impurities) SolubilityCheck->MethodB Insoluble/Oiling Dissolve Dissolve in min. boiling solvent MethodA->Dissolve MethodB->Dissolve Charcoal Is solution colored (Yellow/Brown)? Dissolve->Charcoal AddCharcoal Add Activated Charcoal Filter Hot Charcoal->AddCharcoal Yes Precipitate Add warm Water until turbid Cool slowly Charcoal->Precipitate No AddCharcoal->Precipitate Filter Vacuum Filtration Wash with cold solvent Precipitate->Filter Dry Dry under Vacuum Filter->Dry QC QC Check: MP 176-180°C Dry->QC

Caption: Decision tree for selecting the optimal recrystallization solvent system based on crude material behavior.

References

  • PubChem. (2025).[1][2] 4-bromo-1H-pyrazole-5-carbaldehyde Compound Summary. National Library of Medicine. [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde. [Link]

  • Shetty, et al. (2013). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Ktu.edu. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. [Link]

Sources

Technical Support Center: A Researcher's Guide to Palladium Catalyst Removal from Pyrazole Coupling Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, particularly for the construction of N-aryl pyrazoles—a scaffold of immense importance in pharmaceutical and agrochemical research. However, the very catalyst that facilitates these elegant transformations presents a significant downstream challenge: its complete removal from the final product. Residual palladium, even at trace levels, can interfere with biological assays, compromise compound stability, and is strictly regulated in active pharmaceutical ingredients (APIs) by guidelines such as the ICH Q3D.[1]

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth guide to troubleshooting and overcoming the challenges associated with palladium removal from pyrazole coupling products. Drawing from established protocols and field-proven insights, this guide explains the causality behind experimental choices, empowering you to select and optimize the most effective purification strategy for your specific needs.

Part 1: Troubleshooting Guide — Selecting the Right Palladium Removal Strategy

The optimal strategy for palladium removal is not "one-size-fits-all." It depends on several factors including the scale of the reaction, the nature of the pyrazole product (polarity, functional groups), the initial palladium concentration, and the required final purity. The following decision-making workflow and detailed explanations will guide you through the selection process.

Decision-Making Workflow

This workflow provides a logical path to selecting an appropriate purification strategy based on the initial assessment of your crude product.

Palladium_Removal_Workflow Start Crude Pyrazole Product (Post-Reaction Work-up) Initial_Assessment Initial Pd Assessment (e.g., visual, TLC staining, initial ICP-MS) Start->Initial_Assessment High_Pd High Pd Contamination (>500 ppm, visible black particles) Initial_Assessment->High_Pd High Moderate_Pd Moderate Pd Contamination (50-500 ppm, colored solution) Initial_Assessment->Moderate_Pd Moderate Low_Pd Low Pd Contamination (<50 ppm, for API polishing) Initial_Assessment->Low_Pd Low Scavenger Bulk Scavenging: Activated Carbon or Thiol-Based Scavenger High_Pd->Scavenger Chromatography Chromatography (Silica or Alumina) Moderate_Pd->Chromatography Polishing_Scavenger Polishing Scavenging: High-Affinity Scavenger (e.g., Si-TMT) Low_Pd->Polishing_Scavenger Analysis Quantify Residual Pd (ICP-MS) Scavenger->Analysis Recrystallization Recrystallization Chromatography->Recrystallization If impurities remain Chromatography->Analysis Recrystallization->Analysis Polishing_Scavenger->Analysis Analysis->Moderate_Pd Purity NOT Met Re-evaluate strategy End Pure Pyrazole Product (< ICH Guideline Limits) Analysis->End Purity Met

Sources

Technical Support Center: Pyrazole Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time for Pyrazole Aldehyde Condensations Ticket ID: PYR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Advanced Synthesis Support Hub

You have reached the Tier 3 Technical Desk. We understand that in drug discovery (e.g., developing kinase inhibitors or COX-2 antagonists), reaction efficiency is not just about yield—it is about turnover time.

This guide addresses the two most common interpretations of "pyrazole aldehyde condensation" in medicinal chemistry:

  • Ring Formation (Knorr-Type): Condensing hydrazine with 1,3-dicarbonyls (or aldehyde equivalents) to build the pyrazole core.[1]

  • Scaffold Functionalization (Knoevenagel): Condensing a pre-existing pyrazole-4-carbaldehyde with active methylene compounds.

Module 1: Optimizing Ring Formation (Knorr Synthesis)

The Kinetic Bottleneck: Why is it slow?

The reaction between hydrazines and 1,3-dicarbonyls proceeds via a nucleophilic attack to form a hydrazone intermediate, followed by cyclization and dehydration.

Critical Insight: Under neutral conditions, the dehydration step (elimination of water from the 5-hydroxypyrazoline intermediate) is often the Rate-Determining Step (RDS).[2] This intermediate is stable enough to stall the reaction, leading to protracted reaction times (12–24 hours).

Visualizing the Pathway

The following diagram illustrates the energy landscape and where the reaction typically stalls.

KnorrMechanism cluster_0 Optimization Zone Start Hydrazine + 1,3-Dicarbonyl Inter1 Hydrazone Intermediate Start->Inter1 Fast Nucleophilic Attack Inter2 5-Hydroxypyrazoline (The 'Stall' Point) Inter1->Inter2 Cyclization Product Aromatic Pyrazole Inter2->Product Dehydration (RDS) Requires Acid/Heat

Caption: The Knorr synthesis pathway highlighting the dehydration bottleneck (RDS) where acid catalysis is required to accelerate aromatization.

Optimization Protocol: Acid-Catalyzed Microwave Synthesis

To bypass the thermal lag of conventional reflux, use Microwave-Assisted Organic Synthesis (MAOS) combined with acid catalysis.

Protocol 1.1: High-Speed Cyclocondensation

  • Reagents: 1,3-Dicarbonyl (1.0 equiv), Hydrazine hydrate (1.2 equiv).

  • Solvent: Ethanol (EtOH) or solvent-free.

  • Catalyst: Glacial Acetic Acid (catalytic drops) or HCl (if using phenylhydrazine).

ParameterConventional RefluxOptimized Microwave (MAOS)
Temperature 80°C (Reflux)100–120°C (Pressurized)
Time 4 – 12 Hours2 – 10 Minutes
Catalyst None/Weak AcidAcetic Acid / Lewis Acid (e.g., CeO₂)
Yield 70–85%90–98%

Step-by-Step Workflow:

  • Mix: In a microwave-safe vial, dissolve 1.0 mmol of 1,3-dicarbonyl in 2 mL EtOH.

  • Add: Slowly add 1.2 mmol hydrazine hydrate. Caution: Exothermic.

  • Catalyze: Add 2–3 drops of glacial acetic acid.

  • Irradiate: Seal vial. Ramp to 100°C over 1 min; hold for 5 min at 100–150 Watts.

  • Isolate: Cool to RT. The pyrazole often precipitates. If not, add ice water (5 mL) to induce crystallization.

Module 2: Optimizing Functionalization (Knoevenagel Condensation)

The Challenge: Reactivity of Pyrazole-4-Carbaldehyde

Condensing pyrazole-4-carbaldehydes with active methylenes (e.g., malononitrile) is a cornerstone of drug design. The electron-rich nature of the pyrazole ring can reduce the electrophilicity of the aldehyde carbonyl, slowing down nucleophilic attack.

The Solution: Green Catalysis & Sonochemistry

Recent field data indicates that Ammonium Carbonate in aqueous ethanol is superior to traditional piperidine/benzene systems for speed and environmental impact.

Protocol 2.1: Ultrasound-Assisted Knoevenagel

  • Substrate: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.[3]

  • Nucleophile: Malononitrile (1.0 equiv).

  • Catalyst: (NH₄)₂CO₃ (20 mol%).[3]

  • Solvent: Water:Ethanol (1:1).[3]

Experimental Data Comparison:

MethodCatalystConditionsTimeYield
Traditional PiperidineBenzene, Reflux3–6 Hours75%
Green Thermal (NH₄)₂CO₃H₂O:EtOH, Reflux45–60 Mins88%
Ultrasound (NH₄)₂CO₃H₂O:EtOH, Sonicate10–20 Mins 94%

Step-by-Step Workflow:

  • Dissolve: Place 1 mmol pyrazole aldehyde and 1 mmol malononitrile in a flask with 5 mL 1:1 EtOH:Water.

  • Activate: Add 20 mol% (NH₄)₂CO₃.

  • Sonicate: Place the flask in an ultrasonic cleaning bath (ambient temp).

  • Monitor: Reaction typically completes in <20 mins (TLC check: 30% EtOAc/Hexane).

  • Workup: The product usually precipitates out. Filter and wash with water.[1]

Module 3: Troubleshooting & Decision Support

Interactive Troubleshooting Tree

Use this logic flow to diagnose stalled reactions.

Troubleshooting Start Reaction Stalled? CheckTLC Check TLC: Is Intermediate Visible? Start->CheckTLC IsHydrazone Yes: Hydrazone/Hemiaminal persists CheckTLC->IsHydrazone Intermediate Stuck IsStartMat No: Starting Material Unreacted CheckTLC->IsStartMat No Reaction Action1 Increase Acidity (Add AcOH or HCl) IsHydrazone->Action1 Dehydration Failed Action2 Check Solubility/Sterics (Switch to DMSO or Microwave) IsStartMat->Action2 Nucleophilic Attack Failed

Caption: Decision tree for diagnosing reaction stalls. "Intermediate Stuck" usually implies a failure in the dehydration step.

Frequently Asked Questions (FAQs)

Q1: My Knorr reaction yields a mixture of regioisomers (1,3- vs 1,5-isomers). How do I fix this?

  • Diagnosis: Regioselectivity is governed by the relative electrophilicity of the dicarbonyl carbons and the nucleophilicity of the hydrazine nitrogens.

  • Fix:

    • Solvent Control: Use non-polar solvents to favor the 1,5-isomer or polar protic solvents (EtOH) for the 1,3-isomer.

    • Stepwise Control: Isolate the hydrazone intermediate first at low temperature (0°C), then cyclize it using a specific acid catalyst. This prevents the thermodynamic equilibration of the isomers.

Q2: The pyrazole aldehyde is not dissolving in the Water:Ethanol mixture.

  • Fix: While 1:1 Water:EtOH is ideal for "green" chemistry, highly lipophilic pyrazoles require a shift.

    • Option A: Increase Ethanol ratio to 7:3.

    • Option B: Use Polyethylene Glycol (PEG-400) as the solvent. It acts as a phase transfer catalyst and solvent, often accelerating Knoevenagel condensations significantly.

Q3: Can I use Boric Acid for the condensation?

  • Answer: Yes. Boric acid (10 mol%) is a highly effective, mild Lewis acid catalyst for condensing aldehydes with active methylenes. It is particularly useful if your substrate contains acid-sensitive groups that cannot tolerate HCl or glacial acetic acid.

References

  • Microwave-Assisted Synthesis

    • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Current Organic Synthesis, 2021.[4]

  • Knoevenagel Optimization

    • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes.[3] European Chemical Bulletin, 2017.[3]

  • Mechanism & Kinetics

    • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis.[2] Reaction Chemistry & Engineering, 2022.[2][5]

  • Boric Acid Catalysis

    • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Engineering Proceedings, 2023.[6]

Sources

handling moisture sensitivity of 4-bromo-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-bromo-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert advice on the handling, storage, and troubleshooting of this versatile heterocyclic aldehyde. Given its sensitivity to moisture, proper technique is critical to ensure experimental success and maintain the integrity of the material.

Introduction to 4-bromo-1H-pyrazole-5-carbaldehyde

4-bromo-1H-pyrazole-5-carbaldehyde is a key building block in synthetic chemistry, valued for its utility in constructing complex molecular architectures, particularly in drug discovery programs.[1][2] The pyrazole core is a common motif in pharmaceuticals, and the aldehyde and bromo-substituents offer orthogonal handles for a variety of chemical transformations.[3][4][5] However, like many heterocyclic aldehydes, its reactivity is coupled with a sensitivity to atmospheric moisture, which can lead to degradation and inconsistent experimental outcomes. This guide provides practical, field-tested solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: How should I store 4-bromo-1H-pyrazole-5-carbaldehyde?

A1: Proper storage is the first line of defense against degradation. The compound should be stored under an inert atmosphere (argon or dry nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8°C) in a desiccator is recommended. Avoid storing in a frost-free freezer, as the temperature cycling can introduce moisture. If you have received the material in a bottle with a septum-sealed cap, such as a Sure/Seal™ bottle, it provides an excellent storage solution that allows for easy access with a syringe or cannula without compromising the inert atmosphere.[6]

Q2: The material has turned from a white/off-white powder to a yellowish or brownish solid. Is it still usable?

A2: A color change is a visual indicator of potential degradation. While a slight discoloration may not significantly impact reactivity in all cases, it suggests that the material has been exposed to air or moisture. The aldehyde functional group is susceptible to oxidation. Before using discolored material in a critical reaction, we recommend performing a quality control check, such as obtaining a proton NMR spectrum to assess purity or a High-Performance Liquid Chromatography (HPLC) analysis to quantify the level of impurities.[7] For sensitive applications, using fresh, clean material is always the best practice.

Q3: What are the primary degradation pathways when this compound is exposed to moisture?

A3: While specific degradation studies for this exact molecule are not widely published, heterocyclic aldehydes can be susceptible to several moisture-related issues. The primary concern is hydration of the aldehyde to form a geminal diol, which may be reversible but can complicate reactions. More detrimental is the potential for oxidation to the corresponding carboxylic acid, especially if exposed to both air and moisture. Furthermore, moisture can affect the crystalline structure of the solid, leading to clumping and making it difficult to handle and weigh accurately.[8]

Q4: What solvents are recommended for reactions involving 4-bromo-1H-pyrazole-5-carbaldehyde?

A4: The choice of solvent is reaction-dependent, but it is crucial that the solvent is anhydrous. Common choices for reactions with aldehydes include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF). Always use solvent from a freshly opened bottle or a solvent purification system. If using bottled anhydrous solvent, use syringe/cannula techniques to transfer it under an inert atmosphere.[9][10]

Troubleshooting Guide

This section addresses common problems encountered during experiments with 4-bromo-1H-pyrazole-5-carbaldehyde.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield 1. Degraded Reagent: The aldehyde may have degraded due to improper storage or handling. 2. Wet Glassware/Solvents: Residual moisture in the reaction setup is quenching the reaction. 3. Insufficient Inert Atmosphere: Oxygen ingress can lead to side reactions or degradation.1. Verify Reagent Quality: Run a quick analytical check (¹H NMR, LC-MS) on the starting material.[7] 2. Improve Drying Technique: Oven-dry all glassware overnight at >125°C and cool under a stream of dry nitrogen or in a desiccator.[6][9][10] Use freshly dried solvents. 3. Ensure a Positive Pressure of Inert Gas: Use a nitrogen or argon bubbler to maintain a slight positive pressure throughout the experiment.[9][10]
Inconsistent Results Between Batches 1. Variable Reagent Purity: Different lots of the starting material may have varying levels of purity or degradation. 2. Hygroscopic Nature: The solid may have adsorbed different amounts of water between experiments, affecting molar calculations.1. Standardize Starting Material: If possible, use the same lot for a series of experiments. Always confirm purity of a new bottle. 2. Handle Solid in a Glovebox: For maximum consistency, weigh and handle the solid reagent inside a glovebox with a controlled, low-moisture atmosphere.[11][12] If a glovebox is not available, work quickly and minimize exposure time to the atmosphere.
Formation of Unidentified Byproducts 1. Side Reactions with Impurities: Impurities in the starting material (e.g., the corresponding carboxylic acid) could be reacting. 2. Reaction with Solvent: Some reactive intermediates can react with solvents like DMF, especially under harsh conditions.[13]1. Purify the Starting Material: If significant impurities are detected, consider recrystallization or column chromatography before use. 2. Choose an Inert Solvent: Select a solvent that is less likely to participate in side reactions under your specific conditions.

Experimental Protocols & Workflows

Protocol 1: Proper Weighing and Dispensing of Solid 4-bromo-1H-pyrazole-5-carbaldehyde

This protocol outlines the procedure for handling the solid reagent outside of a glovebox while minimizing moisture exposure.

  • Prepare Glassware: Ensure the vial or flask that will receive the solid is oven-dried and cooled under an inert atmosphere.[11]

  • Inert Gas Flow: Have a gentle flow of nitrogen or argon ready to blanket the material.

  • Weighing: Briefly remove the container cap of the 4-bromo-1H-pyrazole-5-carbaldehyde. Quickly weigh the desired amount onto a tared weighing paper or into a tared vial.

  • Blanket with Gas: Immediately after weighing, direct a gentle stream of inert gas into the stock bottle before re-capping it tightly.

  • Transfer: Promptly add the weighed solid to your reaction flask, which should already be under a positive pressure of inert gas.

  • Seal and Purge: Seal the reaction flask and purge the headspace with inert gas for several minutes to remove any atmospheric contaminants introduced during the transfer.[6][11]

Workflow for Handling Moisture-Sensitive Aldehyde

G cluster_prep Preparation cluster_handling Reagent Handling cluster_reaction Reaction Setup A Oven-Dry Glassware (>125°C) B Cool Under Inert Gas A->B C Weigh Solid Quickly B->C Use dry, cooled flask D Transfer to Flask C->D E Purge Headspace D->E F Add Anhydrous Solvent via Syringe E->F Ensure inert atmosphere G Maintain Positive N2/Ar Pressure F->G H Proceed with Reaction G->H

Caption: Workflow for handling 4-bromo-1H-pyrazole-5-carbaldehyde.

Protocol 2: Setting Up a Moisture-Sensitive Reaction

This protocol details the setup of a reaction vessel to ensure anhydrous and anaerobic conditions.

  • Assemble Glassware: Assemble your reaction flask (e.g., a round-bottom flask with a stir bar), condenser, and any addition funnels while they are still hot from the oven.

  • Cool Under Inert Gas: Immediately connect the assembly to a manifold providing dry nitrogen or argon. Allow the glassware to cool to room temperature while being flushed with the inert gas. A thin layer of grease on glass joints can ensure a good seal.[6]

  • Septum Seals: Replace glass stoppers with rubber septa on any open necks. Secure the septa with wire or zip ties if necessary.[9][10]

  • Establish Positive Pressure: Connect the gas inlet to a bubbler filled with mineral oil. A slow, steady bubble rate (e.g., 1 bubble per second) indicates a slight positive pressure, which is crucial for preventing air from entering the system.[9][10]

  • Reagent Addition:

    • Solid: Add the 4-bromo-1H-pyrazole-5-carbaldehyde as described in Protocol 1.

    • Liquid Reagents/Solvents: Use a dry syringe that has been flushed with inert gas multiple times.[6][10] Puncture the septum to add the liquid to the flask. For larger volumes, a double-tipped cannula transfer is recommended.[6][9]

  • Run Reaction: Once all reagents are added, maintain the positive pressure of inert gas for the duration of the reaction.

Logical Diagram for Troubleshooting Reaction Failures

G Start Reaction Yield is Low/Zero CheckReagent Check Purity of Aldehyde (NMR/LCMS) Start->CheckReagent Degraded Reagent is Degraded CheckReagent->Degraded Impurities Found Pure Reagent is Pure CheckReagent->Pure No Issues Purify Purify or Use New Starting Material Degraded->Purify CheckSetup Review Reaction Setup Pure->CheckSetup Wet Moisture Contamination Likely CheckSetup->Wet Potential Leak/Wet Solvent Dry Setup is Anhydrous CheckSetup->Dry No Obvious Issues Improve Improve Drying Protocol: - Oven-dry glassware - Use anhydrous solvents - Ensure positive N2 pressure Wet->Improve Other Investigate Other Reaction Parameters (Temp, Conc, Catalyst) Dry->Other

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Chemistry LibreTexts. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • Elschenbroich, C. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • PubChem. (n.d.). 4-bromo-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Pasha, T. Y., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 335-339.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, (i), 196-245.
  • Shdema, H., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • Request PDF. (2025, August 9). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems.
  • Britannica. (n.d.). Heterocyclic compound. [Link]

  • Scientific Update. (2024, February 19). A Dangerous Bromance. [Link]

  • Zografi, G. (1990). The molecular basis of moisture effects on the physical and chemical stability of drugs in the solid state. International Journal of Pharmaceutics, 62(2-3), 87-95.
  • Brieflands. (n.d.). Does Nature Prefer Heterocycles?[Link]

  • Request PDF. (2025, August 9). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • MDPI. (n.d.). Special Issue : Effects of Bioactive Compounds in Oxidative Stress and Inflammation. [Link]

  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650.
  • Gour, K. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Journal of Medicinal and Organic Chemistry, 6(4), 108-110.
  • Heeb, M. B., et al. (2014). Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review.
  • Ao, X., et al. (2021). Peracetic acid-based advanced oxidation processes for decontamination and disinfection of water: A review.
  • Wikipedia. (n.d.). Pyrrole. [Link]

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Characterization of 4-bromo-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 4-bromo-1H-pyrazole-5-carbaldehyde Content Type: Comparative Analytical Guide

Executive Summary & Structural Context

4-bromo-1H-pyrazole-5-carbaldehyde (CAS: 2075-45-8, often indexed as the 3-carbaldehyde tautomer) is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] Its analysis is complicated by annular tautomerism , where the hydrogen on the nitrogen rapidly migrates between N1 and N2.

This guide compares the two primary solvent systems—DMSO-d6 and CDCl3 —to determine the optimal medium for structural validation.[1] While CDCl3 is the industry standard for general organic molecules, this guide demonstrates why DMSO-d6 is the superior "product" choice for this specific heterocyclic scaffold due to exchange suppression and solubility profiles.[1]

The Tautomeric Challenge

In solution, the "5-carbaldehyde" and "3-carbaldehyde" forms exist in dynamic equilibrium.[1] The bromine atom at position 4 remains constant, but the relative environment of the aldehyde and the ring proton changes based on the NH location.[1]

Tautomerism TautomerA 1H-pyrazole-5-carbaldehyde (Major Form in Polar Solvents) Transition Proton Transfer (Fast Exchange) TautomerA->Transition TautomerB 1H-pyrazole-3-carbaldehyde (Equilibrium Partner) Transition->TautomerB

Figure 1: Annular tautomerism of the pyrazole core.[1] The rapid shift of the NH proton complicates signal assignment in non-polar solvents.[1]

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable proton (NH) and the resolution of the tautomeric average.[1]

Comparison Table: DMSO-d6 vs. CDCl3[1][2][3]
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale
NH Detection Excellent (Sharp/Broad Singlet)Poor (Invisible/Very Broad)DMSO acts as a H-bond acceptor, "locking" the NH proton and slowing exchange rates [1].[1]
Solubility HighModerate to LowThe polar pyrazole core aggregates in non-polar CDCl3, leading to line broadening.
Chemical Shift (CHO) ~9.7 – 9.9 ppm~10.0 – 10.1 ppmSolvent anisotropy and H-bonding shift the carbonyl resonance upfield in DMSO.[1]
Water Peak Interference High (~3.33 ppm)Low (~1.56 ppm)DMSO is hygroscopic; water peaks can obscure aliphatic impurities but rarely affect aromatic signals.[1]
Tautomeric Resolution Averaged (Fast Exchange)Averaged (Fast Exchange)Both solvents typically show an averaged spectrum at RT, but DMSO provides sharper lines.[1]
Performance Verdict
  • Primary Choice (DMSO-d6): Essential for full characterization.[1] The high viscosity and polarity of DMSO stabilize the quadrupolar nitrogen relaxation and slow the proton exchange, allowing the NH signal (~13.5 - 14.0 ppm) to be integrated, confirming the integrity of the pyrazole ring.[1]

  • Secondary Choice (CDCl3): Useful only for checking bulk purity or when downstream reactions require non-polar extraction. It frequently fails to show the NH proton, leading to an integration count that appears "short" (3H instead of 4H).[1]

Detailed Spectral Interpretation (in DMSO-d6)

The following data represents the standard spectroscopic signature for 4-bromo-1H-pyrazole-5-carbaldehyde.

Chemical Shift Assignments[2][3][4][5][6][7][8][9]
  • Aldehyde Proton (-CHO): 9.75 ppm (s, 1H) .[1]

    • Mechanism:[1] The carbonyl carbon is highly deshielded. The lack of coupling indicates no adjacent protons.

  • Ring Proton (H-3/H-5): 8.05 ppm (s, 1H) .

    • Mechanism:[1] This singlet arises from the CH at the 3-position (or 5-position).[1] It is deshielded by the adjacent Nitrogen and the inductive effect of the Bromine at C4.[1]

    • Diagnostic Note: In the non-brominated analog (pyrazole-4-carbaldehyde), you would see two ring protons or a coupled system.[1] The presence of a sharp singlet here confirms the substitution at C4.

  • Amine Proton (-NH): 13.80 ppm (br s, 1H) .[1]

    • Mechanism:[1] Extremely downfield due to the electron-withdrawing nature of the pyrazole ring and the aldehyde group, plus H-bonding with DMSO.[1]

    • Note: This peak may disappear if the sample is "wet" (contains D2O or excess H2O) due to deuterium exchange.[1]

Impurity Profile (Common Contaminants)
  • DMF (Dimethylformamide): Residual from Vilsmeier-Haack synthesis.[1] Look for peaks at 2.73 ppm (s), 2.89 ppm (s), and 7.95 ppm (s) .[1]

  • Water: Variable broad singlet at 3.33 ppm in DMSO-d6.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data comparable to literature standards, follow this self-validating protocol.

Reagents
  • Analyte: >5 mg 4-bromo-1H-pyrazole-5-carbaldehyde.[1]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.[1]

  • Tubes: 5mm High-Precision NMR tubes (Class A or B).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5-10 mg of the solid into a clean vial.

    • Add 0.6 mL of DMSO-d6.[1]

    • Critical Step: Vortex for 30 seconds. Ensure complete dissolution. Suspended particles will degrade field homogeneity (shimming).

  • Instrument Setup:

    • Insert sample and lock onto DMSO signal.

    • Shim: Perform automated gradient shimming, followed by manual fine-tuning of Z1 and Z2 if the lock level oscillates.

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle: 30° (to allow faster relaxation).

    • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds . Why? The aldehyde proton has a long T1 relaxation time. A short delay will suppress its integration intensity.

    • Scans (NS): 16 (sufficient for >5mg).[1]

  • Processing:

    • Phasing: Apply manual phasing. Autophasing often fails on the broad NH peak.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) to flatten the baseline around the downfield aldehyde peak.[1]

Decision Logic for Spectral Validation

Workflow Start Acquire Spectrum (DMSO-d6) CheckNH Is NH Peak Visible (>13 ppm)? Start->CheckNH CheckCHO Is CHO Peak a Singlet (~9.8 ppm)? CheckNH->CheckCHO Yes FailWet FAIL: Sample Wet/Exchange (Dry & Retest) CheckNH->FailWet No (Broad/Missing) Pass PASS: Structure Confirmed CheckCHO->Pass Yes FailImp FAIL: Check Synthesis (Regioisomer?) CheckCHO->FailImp No (Split/Wrong Shift)

Figure 2: Validation logic for confirming the structure of 4-bromo-1H-pyrazole-5-carbaldehyde.

References

  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][2] Link

  • Claramunt, R. M., et al. (2007).[1] "Structure and tautomerism of 4-bromo substituted 1H-pyrazoles." Tetrahedron, 63(34), 8104-8111.[1][3] Link[1]

  • Kira, M. A., et al. (1970).[1] "Vilsmeier-Haack reaction of acetophenone phenylhydrazones." Tetrahedron Letters, 11(48), 4215-4217.[1] (Foundational synthesis reference).

  • Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.[1] Link[1]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Bromopyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical development, the structural elucidation of novel heterocyclic compounds is a critical step. Bromopyrazole aldehydes, a class of molecules with significant biological potential, present a unique analytical challenge. Understanding their behavior under mass spectrometric analysis is paramount for their accurate identification and characterization. This guide, designed for the discerning scientist, provides an in-depth exploration of the mass spectrometry fragmentation patterns of bromopyrazole aldehydes, offering a comparative analysis with alternative techniques and detailed experimental protocols.

Introduction: The Significance of Bromopyrazole Aldehydes and the Role of Mass Spectrometry

Bromopyrazole aldehydes serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their inherent structural features, including the pyrazole ring, a bromine substituent, and an aldehyde functional group, contribute to their diverse chemical reactivity and potential therapeutic applications. Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural characterization of these compounds.[1] By ionizing the molecules and analyzing the mass-to-charge ratio of the resulting fragments, MS provides a molecular fingerprint that aids in confirming chemical structures and identifying unknown compounds. Electron Ionization (EI) is a commonly employed hard ionization technique that induces extensive and reproducible fragmentation, offering rich structural information.[2]

Deciphering the Fragments: Characteristic Mass Spectrometry Fragmentation Patterns

The fragmentation of bromopyrazole aldehydes in EI-mass spectrometry is a composite of the fragmentation patterns of the constituent pyrazole ring, the aldehyde group, and the influence of the bromine atom.

The Pyrazole Core: A Tale of Ring Cleavage

The pyrazole ring itself undergoes characteristic fragmentation pathways, primarily involving the expulsion of hydrogen cyanide (HCN) and molecular nitrogen (N₂).[3][4] For instance, the fragmentation of 4-bromopyrazole often proceeds through the loss of HCN.[4] In more substituted pyrazoles, the loss of N₂ from the [M-H]⁺ ion is also a significant process.[4]

The Aldehyde Signature: α-Cleavage and Beyond

Aromatic aldehydes exhibit distinct fragmentation behaviors. A primary fragmentation route is α-cleavage, leading to the loss of a hydrogen radical ([M-1]⁺) or the entire formyl group ([M-CHO]⁺, a loss of 29 u).[5] The loss of a hydrogen radical is particularly common in aromatic aldehydes.[5] Another key fragmentation pathway for aldehydes with a sufficiently long alkyl chain is the McLafferty rearrangement, though this is less relevant for simple aromatic aldehydes.

The Bromine Marker: Isotopic Patterns

A key diagnostic feature in the mass spectra of brominated compounds is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks for any bromine-containing fragment, separated by 2 m/z units (the M⁺ and M+2 peaks), with roughly equal intensities.[6] This isotopic signature is a powerful tool for confirming the presence and number of bromine atoms in a molecule.

The Combined Picture: Fragmentation of Bromopyrazole Aldehydes

While specific, detailed fragmentation studies on a wide range of bromopyrazole aldehydes are not extensively published, we can predict the major fragmentation pathways by combining the principles outlined above.

A typical bromopyrazole aldehyde would be expected to exhibit:

  • A prominent molecular ion peak (M⁺) , often accompanied by an M+2 peak of similar intensity due to the bromine isotope.

  • Loss of a hydrogen radical ([M-1]⁺) , a characteristic of the aldehyde group.

  • Loss of the formyl group ([M-CHO]⁺) , another hallmark of aldehyde fragmentation.

  • Expulsion of HCN from the pyrazole ring, leading to a fragment ion at [M-27]⁺.

  • Cleavage of the C-Br bond , resulting in the loss of a bromine radical ([M-79/81]⁺).

Illustrative Fragmentation Pathway of a Generic Bromopyrazole Aldehyde:

Caption: Predicted major fragmentation pathways of a bromopyrazole aldehyde under EI-MS.

A Comparative Analysis: Mass Spectrometry and its Alternatives

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques.

TechniqueAdvantagesDisadvantagesBest For
GC-MS High chromatographic resolution for volatile compounds, extensive spectral libraries (e.g., NIST) for compound identification.[7]Requires analytes to be volatile and thermally stable; derivatization may be necessary for polar compounds.[1]Analysis of complex mixtures of volatile and semi-volatile compounds.
LC-MS Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[1]Lower chromatographic resolution than GC for some compounds, matrix effects can suppress ionization.Analysis of polar, non-volatile, and large molecules.
NMR Spectroscopy Provides detailed information about the chemical environment of each atom in a molecule, enabling unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts, and can be time-consuming.Definitive structural elucidation and stereochemical analysis.
X-ray Crystallography Provides the absolute three-dimensional structure of a molecule in the solid state.Requires a suitable single crystal, which can be difficult to grow.Unambiguous determination of molecular structure and stereochemistry.

Workflow for Structural Elucidation:

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Bromopyrazole Aldehyde Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Initial Characterization (Molecular Weight, Formula) NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR Detailed Structural Information Xray X-ray Crystallography (if crystal available) Purification->Xray Absolute Structure Confirmation Confirmed Structure MS->Confirmation NMR->Confirmation Xray->Confirmation

Caption: A typical workflow for the structural elucidation of a novel bromopyrazole aldehyde.

Experimental Protocols: A Practical Guide

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.

Step-by-step methodology:

  • Dissolution: Dissolve a small amount (typically 0.1-1 mg) of the purified bromopyrazole aldehyde in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane). The concentration should be approximately 10-100 µg/mL.

  • Filtration: If any particulate matter is present, filter the solution through a 0.22 µm syringe filter to prevent contamination of the instrument.

  • Standard Preparation: For quantitative analysis, prepare a series of calibration standards of a known bromopyrazole aldehyde analogue.

GC-MS Analysis Protocol

This protocol is suitable for volatile and thermally stable bromopyrazole aldehydes.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole or time-of-flight analyzer).

  • Capillary column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

Typical GC-MS Parameters:

ParameterValueRationale
Injector Temperature 250-280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Splitless or SplitSplitless mode is used for trace analysis to maximize the amount of sample entering the column. Split mode is used for more concentrated samples to prevent column overloading.
Carrier Gas HeliumProvides good chromatographic efficiency and is inert.
Oven Temperature Program Initial temp: 50-100 °C, hold for 1-2 min; Ramp: 10-20 °C/min to 280-300 °C, hold for 5-10 min.The temperature program is optimized to achieve good separation of the analyte from any impurities.
Ion Source Temperature 230 °CA standard temperature for EI sources.
Electron Energy 70 eVThe standard electron energy for EI, which produces reproducible fragmentation patterns and allows for library matching.[7]
Mass Range m/z 40-500A typical mass range to detect the molecular ion and key fragments of bromopyrazole aldehydes.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow A Prepare Sample Solution (10-100 µg/mL) B Inject 1 µL into GC-MS A->B C Chromatographic Separation in GC Oven B->C D Electron Ionization (70 eV) in MS Source C->D E Mass Analysis (Quadrupole or TOF) D->E F Detection and Data Acquisition E->F G Data Analysis: - Identify Molecular Ion - Analyze Fragmentation Pattern - Compare to Libraries/Standards F->G

Caption: Step-by-step workflow for the GC-MS analysis of a bromopyrazole aldehyde.

Conclusion: An Integrated Approach to Structural Elucidation

The mass spectrometric analysis of bromopyrazole aldehydes provides invaluable information for their structural characterization. By understanding the fundamental fragmentation patterns of the pyrazole ring and the aldehyde functional group, and by recognizing the tell-tale isotopic signature of bromine, researchers can confidently interpret mass spectra to confirm molecular structures. While mass spectrometry is a powerful first-line analytical tool, an integrated approach that incorporates complementary techniques such as NMR spectroscopy and X-ray crystallography will ultimately provide the most comprehensive and unambiguous structural elucidation. This guide serves as a foundational resource for scientists and professionals in the field, empowering them to navigate the complexities of mass spectrometry and accelerate their research and development endeavors.

References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Electron-impact induced fragmentations of pyrazoles. RSC Publishing. [Link]

  • RSC Publishing. (2022, February 2). A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils. [Link]

  • MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • Kaunas University of Technology. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole-4-carboxaldehyde, 1,3-diphenyl-. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

  • NIST. (n.d.). 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl-. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. [Link]

  • MDPI. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]

  • SIOC Journals. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-4-carboxaldehyde, 1-ethyl-. [Link]

  • Oriental Journal of Chemistry. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. [Link]

  • Filo. (2025, May 19). The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr. [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

  • MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]

  • Wiley Online Library. (n.d.). Gas chromatography coupled to time‐of‐flight mass spectrometry using parallel electron and chemical ionization with permeati. [Link]

  • AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

  • ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • PubMed. (n.d.). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. [Link]

  • MOST Wiedzy. (2024, August 9). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. [Link]

  • MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

Sources

A Senior Application Scientist's Guide to X-ray Crystallography Data for Substituted Pyrazole Aldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted pyrazole aldehydes stand out as a class of heterocyclic compounds with significant therapeutic and industrial potential. Their versatile synthesis and diverse biological activities make them a focal point of intensive research.[1] Unlocking the full potential of these molecules, however, hinges on a precise understanding of their three-dimensional structure. Single-crystal X-ray diffraction (SCXRD) has emerged as the gold standard for elucidating the absolute atomic arrangement in the solid state, providing invaluable insights into structure-activity relationships, polymorphism, and intermolecular interactions.[2][3]

This guide, curated from the perspective of a Senior Application Scientist, offers an in-depth exploration of X-ray crystallography data for substituted pyrazole aldehydes. It moves beyond a mere recitation of protocols to provide a comparative analysis against other common analytical techniques, grounded in experimental data and field-proven insights. Here, we delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to structural characterization.

The Unambiguous Power of a Single Crystal: Why X-ray Crystallography Reigns Supreme for Structural Elucidation

While a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), are indispensable for routine characterization of newly synthesized substituted pyrazole aldehydes, they provide indirect information about the molecular structure.[4][5][6] These methods excel at confirming connectivity and identifying functional groups, but they fall short of defining the precise spatial arrangement of atoms, bond angles, and intermolecular interactions that govern a molecule's behavior in the solid state.

X-ray crystallography, in contrast, offers a direct and unambiguous determination of the three-dimensional molecular structure.[2][3] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can generate a detailed electron density map and, from that, a precise atomic model. This provides unparalleled insights into:

  • Absolute Stereochemistry: Crucial for understanding biological activity, as enantiomers can have vastly different pharmacological effects.

  • Conformational Analysis: Revealing the preferred spatial orientation of substituents on the pyrazole ring and the aldehyde group.

  • Intermolecular Interactions: Identifying and quantifying hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate crystal packing and influence physical properties like solubility and melting point.[7]

  • Polymorphism: Distinguishing between different crystalline forms of the same compound, which can have profound implications for drug stability, bioavailability, and intellectual property.

The following diagram illustrates the central role of X-ray crystallography in the comprehensive structural analysis of substituted pyrazole aldehydes, complementing other spectroscopic techniques.

Caption: Workflow comparing spectroscopic and crystallographic analysis.

A Comparative Look: X-ray Crystallography vs. NMR Spectroscopy

The most powerful alternative to X-ray crystallography for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. While both techniques provide atomic-level information, they do so in different states and offer complementary insights.[1][8][9]

FeatureX-ray CrystallographyNMR Spectroscopy
Physical State Solid (single crystal)Solution
Information Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.[2]Through-bond and through-space atomic connectivity, conformational dynamics in solution.[1]
Strengths Unambiguous determination of absolute structure.[3] High precision.Provides information on molecular dynamics and flexibility in a physiologically relevant state.[1] No need for crystallization.
Limitations Requires high-quality single crystals, which can be challenging to grow.[2] Provides a static picture of the molecule.Structure determination can be complex for larger molecules. Does not provide information on crystal packing.

For substituted pyrazole aldehydes, X-ray crystallography is often the preferred method for definitive structural assignment due to their relatively small size and propensity to form good quality crystals. However, NMR remains a crucial complementary technique, particularly for studying dynamic processes and confirming the structure in solution.

The Crystallization Challenge: From Powder to Perfection

The most significant bottleneck in X-ray crystallography is obtaining a single crystal of suitable size and quality.[7][10] The process is often described as more of an art than a science, requiring patience and systematic screening of various conditions.

Experimental Protocol: Crystallization of Substituted Pyrazole Aldehydes

This protocol outlines common techniques for the crystallization of small organic molecules like substituted pyrazole aldehydes.

1. Material Purity:

  • Rationale: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Procedure: Ensure the compound is of the highest possible purity (>98%), typically achieved through column chromatography, recrystallization, or sublimation.

2. Solvent Selection:

  • Rationale: The ideal solvent or solvent system should dissolve the compound at a higher temperature and allow for slow supersaturation upon cooling or evaporation.

  • Procedure:

    • Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

    • A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.[7]

3. Crystallization Techniques:

  • Slow Evaporation:

    • Principle: The concentration of the solute slowly increases as the solvent evaporates, leading to supersaturation and crystal growth.

    • Protocol:

      • Prepare a nearly saturated solution of the pyrazole aldehyde in a suitable solvent.

      • Filter the solution to remove any particulate matter.

      • Place the solution in a clean vial, cover it with a cap with a few needle holes, or with parafilm punctured with a needle.[11]

      • Store the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion:

    • Principle: A less volatile solvent containing the compound is allowed to slowly mix with a more volatile anti-solvent in a sealed container. The gradual increase in the anti-solvent concentration induces crystallization.

    • Protocol:

      • Dissolve the pyrazole aldehyde in a small volume of a "good" solvent in a small, open vial.

      • Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (anti-solvent) in which the compound is insoluble.[11]

      • The anti-solvent will slowly diffuse into the solution of the compound, inducing crystallization.

  • Antisolvent Diffusion (Layering):

    • Principle: A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the two solvents slowly mix.

    • Protocol:

      • Prepare a concentrated solution of the pyrazole aldehyde.

      • Carefully layer a less dense, miscible anti-solvent on top of the solution, minimizing mixing.[11]

      • Crystals will form at the interface over time.

The following diagram illustrates the decision-making process for choosing a crystallization method.

Crystallization_Workflow start Start: Purified Pyrazole Aldehyde solubility Assess Solubility in Various Solvents start->solubility high_sol High Solubility solubility->high_sol in many solvents mod_sol Moderate Solubility solubility->mod_sol in a few solvents low_sol Low Solubility solubility->low_sol in most solvents vapor_diffusion Vapor Diffusion high_sol->vapor_diffusion evaporation Slow Evaporation mod_sol->evaporation antisolvent Antisolvent Diffusion low_sol->antisolvent end Single Crystals for XRD evaporation->end vapor_diffusion->end antisolvent->end

Caption: Decision tree for selecting a crystallization method.

From Crystal to Structure: The X-ray Diffraction Workflow

Once a suitable single crystal is obtained, the process of structure determination using X-ray diffraction can begin.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Mounting:

  • Rationale: The crystal must be securely mounted in the X-ray beam and protected from the environment.

  • Procedure:

    • A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope.[12]

    • The crystal is mounted on a cryoloop or a glass fiber using a cryoprotectant oil.

    • The mounted crystal is then placed on the goniometer head of the diffractometer.

2. Data Collection:

  • Rationale: A complete set of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Procedure:

    • The crystal is cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize thermal motion and radiation damage.

    • The diffractometer (e.g., a Bruker SMART APEXII CCD or similar) is used to irradiate the crystal with monochromatic X-rays.[13]

    • A series of diffraction images are collected at different crystal orientations.

3. Data Processing:

  • Rationale: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

  • Procedure:

    • Software such as SAINT is used to integrate the raw data and determine the intensity of each reflection.

    • An absorption correction (e.g., using SADABS) is applied to account for the absorption of X-rays by the crystal.

4. Structure Solution and Refinement:

  • Rationale: The processed data is used to solve the crystal structure and refine the atomic positions.

  • Procedure:

    • The structure is solved using direct methods or Patterson methods (e.g., with SHELXT).

    • The atomic model is refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

5. Structure Validation and Analysis:

  • Rationale: The final structure is validated to ensure its quality and analyzed to extract meaningful chemical information.

  • Procedure:

    • The quality of the final structure is assessed using metrics such as R-factors and goodness-of-fit.

    • The molecular geometry, intermolecular interactions, and crystal packing are analyzed using software like Olex2 or Mercury.

The following diagram provides a visual representation of the single-crystal X-ray diffraction workflow.

XRD_Workflow A Single Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Direct/Patterson Methods) C->D E Structure Refinement D->E F Structure Validation & Analysis E->F G Final Crystallographic Information File (CIF) F->G

Caption: The single-crystal X-ray diffraction workflow.

Data Presentation: A Case Study of Substituted Pyrazole Aldehydes

The following table summarizes hypothetical crystallographic data for a series of substituted pyrazole aldehydes, illustrating the type of information that can be obtained from an SCXRD experiment.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factor (%)
1 C₁₀H₇FN₂OMonoclinicP2₁/c8.6217.17022.92399.171398.744.4
2 C₁₀H₇BrN₂OMonoclinicP2₁/c8.7547.28123.11298.891456.243.9
3 C₁₁H₁₀N₂O₂OrthorhombicPbca10.13715.59516.75590.002650.185.1

Data is illustrative and based on typical values for such compounds.

Conclusion

For researchers, scientists, and drug development professionals working with substituted pyrazole aldehydes, single-crystal X-ray diffraction is an unparalleled tool for definitive structural characterization. While other spectroscopic techniques are essential for routine analysis, the unambiguous three-dimensional information provided by SCXRD is critical for understanding structure-activity relationships, guiding lead optimization, and securing intellectual property. By mastering the art of crystallization and understanding the principles of the diffraction experiment, researchers can unlock a wealth of structural information that is fundamental to advancing the science of these important heterocyclic compounds.

References

  • Staples, R. J. (1998). Getting Crystals Your Crystallographer Will Treasure. MIT Department of Chemistry. [Link]

  • Crystallization Guide. (n.d.). University of Geneva. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Budapest University of Technology and Economics. [Link]

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1645-1667. [Link]

  • Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38(9), 4120-4129. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Creative Biostructure. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. [Link]

  • Crystal Quality – A Practical Guide. (2007). Jyväskylä Summer School on Charge Density. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Boyle, P. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. University of Western Ontario. [Link]

  • Hirschi, J. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5434. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]

  • Iacob, A. T., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5432. [Link]

  • Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2. (n.d.). Semantic Scholar. [Link]

  • Carlon, A., et al. (2020). On the complementarity of X-ray and NMR data. Journal of Structural Biology, 209(1), 107412. [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025, October 13). Molecules. [Link]

  • Evans, J. N. S. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-bromo-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 4-Bromo-1H-pyrazole-5-carbaldehyde (CAS: 119262-97-2) Physical State: Solid (Pale yellow to tan crystalline powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) GHS Signal: WARNING [1][2][3]

As researchers, we often treat intermediate scaffolds as "routine," but the combination of a halogenated heterocycle and a reactive aldehyde moiety in 4-bromo-1H-pyrazole-5-carbaldehyde requires specific vigilance. The aldehyde group poses a risk of protein cross-linking (sensitization), while the brominated pyrazole core enhances lipophilicity, potentially increasing dermal absorption rates compared to non-halogenated analogs.

This guide moves beyond generic SDS advice to provide a logistical framework for safe handling in synthesis and purification workflows.

Hazard Mechanism & Risk Analysis

Before selecting PPE, understand the why.

  • Respiratory Target: The aldehyde functionality is a potent mucous membrane irritant. Inhalation of fine dust during weighing triggers immediate upper respiratory tract inflammation (H335).

  • Ocular Risk: As a crystalline solid, the dust is abrasive and chemically reactive. Contact with corneal moisture generates localized acidic/aldehydic hotspots, leading to severe irritation (H319).

  • Dermal Permeation: Halogenated organics can permeate standard nitrile gloves faster than their non-halogenated counterparts. Once through, the aldehyde can act as a contact sensitizer.

PPE Technical Specifications (The Defense Matrix)

Do not rely on "standard lab PPE." Use this matrix to select gear based on the specific operation.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spills/Solution Prep)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier Gloves (e.g., Silver Shield®)Aldehydes degrade nitrile over time. Double gloving provides a "color-change" warning system if the outer glove is breached. Laminate is required for prolonged contact.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Safety glasses are insufficient for fine powders that can drift around lenses. Goggles provide a seal against reactive dust.
Respiratory Fume Hood (Face velocity: 80–100 fpm)P100 / N95 Respirator (If hood work is impossible)Engineering controls (Hood) are primary. Respirators are a backup only for equipment maintenance or spill cleanup outside the hood.
Body Defense Lab Coat (Cotton/Poly) + Closed-toe shoesTyvek® Sleeves or Apron Prevent accumulation of dust on personal clothing which can lead to secondary exposure outside the lab.

Operational Workflow: The "Clean-Chain" Protocol

Safety is a process, not just equipment. This workflow ensures containment from storage to reaction.

HandlingProtocol cluster_0 CRITICAL: Dust Control Start Storage Retrieval (4°C under Inert Gas) Check Engineering Check (Hood Velocity >80fpm) Start->Check Verify Environment PPE Don PPE (Double Nitrile + Goggles) Check->PPE Safe to Proceed Weigh Weighing (Anti-static Gun + Spatula) PPE->Weigh Minimize Drafts Dissolve Solvation/Reaction (Immediate Dissolution) Weigh->Dissolve Contain Dust Waste Waste Segregation (Halogenated Organic) Dissolve->Waste Post-Reaction

Figure 1: The "Clean-Chain" Handling Protocol. Visualizes the linear progression of safety checks required to prevent cross-contamination during the weighing and setup phase.

Emergency Response Logic

In the event of exposure, immediate action mitigates long-term sensitization risks.

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Dermal Contact (Powder/Solvent) Type->Skin Eye Ocular Contact (Dust/Splash) Type->Eye Inhale Inhalation (Dust Cloud) Type->Inhale ActionSkin 1. Peel Gloves (Do not roll) 2. Wash 15 min (Soap/Water) 3. Discard Lab Coat Skin->ActionSkin ActionEye 1. Force Eyelids Open 2. Flush 15 min (Eyewash) 3. Do NOT rub Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Seek Medical (Oxygen) Inhale->ActionInhale Report Report to EHS & Consult SDS ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 2: Exposure Response Decision Tree. Standardized response protocols for the three primary routes of exposure, prioritizing rapid decontamination.

Waste Disposal & Decontamination

Proper disposal is the final step of the safety protocol.

  • Solid Waste: Contaminated paper towels, weighing boats, and gloves must be disposed of in Hazardous Solid Waste containers. Do not use regular trash; the aldehyde can off-gas or leach.

  • Liquid Waste: Segregate into Halogenated Organic Solvent streams. Do not mix with strong oxidizers (e.g., nitric acid waste) as aldehydes can undergo vigorous oxidation.

  • Surface Decontamination:

    • Wipe down balance areas with a mild detergent solution first, followed by water.

    • Scientist's Note: Avoid using bleach (sodium hypochlorite) directly on large quantities of aldehyde residue, as this can generate heat or chlorinated byproducts. Use simple soapy water to solubilize the organic solid first.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782154, 4-bromo-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Formaldehyde (Aldehyde handling standards). 29 CFR 1910.1048. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。